molecular formula C7H8ClN3 B1625578 N-(2-Chloro-phenyl)-guanidine CAS No. 24067-35-4

N-(2-Chloro-phenyl)-guanidine

Cat. No.: B1625578
CAS No.: 24067-35-4
M. Wt: 169.61 g/mol
InChI Key: HKPHVFFQXHMOHX-UHFFFAOYSA-N
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Description

Overview of Guanidine (B92328) Functional Group Significance in Chemical Biology

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in chemical biology. In its protonated form, the guanidinium (B1211019) cation, it exhibits remarkable stability due to resonance delocalization of the positive charge. sci-hub.sebritannica.com This inherent stability and its ability to form strong, multi-point hydrogen bonds and electrostatic interactions with anionic groups like carboxylates and phosphates make it a crucial component in molecular recognition and biological processes. sci-hub.senih.gov The guanidinium group is a key feature of the amino acid arginine, playing a vital role in protein structure and function, including enzyme catalysis and protein-protein interactions. nih.gov Beyond its presence in natural biomolecules, the guanidine moiety is a privileged scaffold in medicinal chemistry, found in numerous synthetic compounds with a wide array of pharmacological activities. researchgate.nettandfonline.comnih.gov Its positive charge at physiological pH can also facilitate the uptake of molecules into bacterial cells. researchgate.net

Historical Context of Guanidine Compound Discovery and Early Research

The history of guanidine chemistry dates back to 1861, when Adolph Strecker first isolated the parent compound, guanidine, from the oxidative degradation of guanine (B1146940) obtained from Peruvian guano. britannica.comwikipedia.org This discovery laid the foundation for over a century and a half of research into this fascinating class of compounds. Early synthetic methods included the thermal decomposition of ammonium (B1175870) thiocyanate. wikipedia.org Historically, guanidine derivatives have been recognized for their medicinal properties. For instance, compounds from French lilac (Galega officinalis), which contain guanidine structures, were used in medieval Europe to manage symptoms now associated with diabetes. wikipedia.org This historical use paved the way for the development of modern biguanide (B1667054) antidiabetic drugs. wikipedia.org The fundamental structural aspects of guanidine were elucidated over time, with a detailed crystallographic analysis confirming the planar and symmetric nature of the guanidinium cation, a feature that had been predicted much earlier. britannica.comwikipedia.org

Classification and General Structural Features of Phenylguanidine Derivatives

Phenylguanidine derivatives are a subclass of guanidines where at least one of the nitrogen atoms of the guanidine core is attached to a phenyl ring. These compounds can be broadly classified based on the substitution pattern on the phenyl ring and the substitution on the guanidine nitrogen atoms.

Substitution on Guanidine Nitrogens: Phenylguanidines can be N-monosubstituted, N,N'-disubstituted, N,N',N''-trisubstituted, and so on. The arrangement and nature of these substituents further diversify the chemical space and potential applications of these compounds. rsc.org

N-(2-Chloro-phenyl)-guanidine is specifically a monosubstituted phenylguanidine, with a chlorine atom at the ortho-position of the phenyl ring. The presence and position of the halogen atom can introduce specific electronic and steric effects, influencing the molecule's reactivity and interaction with biological targets. solubilityofthings.com

Current Research Landscape of this compound

This compound is primarily recognized in the current research landscape as a valuable chemical intermediate and building block in organic synthesis, particularly for the construction of more complex molecules with potential pharmacological activities. ontosight.aivulcanchem.com Research indicates that guanidine derivatives in general possess a wide range of biological activities, including effects on the cardiovascular and nervous systems, as well as potential antimicrobial properties. ontosight.aiontosight.ai

The specific biological activity of this compound is intrinsically linked to its molecular structure. ontosight.ai For instance, in a study on novel coumarin (B35378) and guanidine derivatives, 1-(2-chloro-phenyl) guanidine was used as a starting material in a condensation reaction to synthesize new compounds that were subsequently evaluated for their antidiabetic activity. psu.edu Another study describes the synthesis and characterization of N-(2-chlorophenyl)-N'-(alkyl/aryl)-N''-benzoyl guanidines, highlighting its utility in creating a library of substituted guanidine compounds.

While detailed, recent, and specific biological studies focusing solely on this compound are not abundant in publicly accessible literature, its frequent appearance as a reactant in the synthesis of bioactive molecules underscores its importance in drug discovery and medicinal chemistry research programs. ontosight.aipsu.edu The compound is commercially available from various suppliers, facilitating its use in synthetic chemistry. aksci.combldpharm.com

Below is a data table summarizing the key identifiers and computed properties of this compound.

PropertyValueSource
IUPAC Name 2-(2-chlorophenyl)guanidinePubChem nih.gov
CAS Number 24067-35-4PubChem nih.gov
Molecular Formula C₇H₈ClN₃PubChem nih.gov
Molecular Weight 169.61 g/mol PubChem nih.gov
Topological Polar Surface Area 64.4 ŲPubChem nih.gov
Hydrogen Bond Donor Count 3PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHVFFQXHMOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482582
Record name 2-(2-chlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24067-35-4
Record name 2-(2-chlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Chloro Phenyl Guanidine and Analogues

Established Synthetic Pathways to N-(2-Chloro-phenyl)-guanidine

The creation of this compound relies on established synthetic routes that are adaptable for producing a variety of substituted guanidines. These methods primarily involve the formation of the guanidine (B92328) core through guanylation reactions. hec.gov.pk

Guanylation Methods for Guanidine Synthesis

Guanylation involves the introduction of a guanidinyl group to an amine. Several reagents and pathways have been developed for this purpose, each with its own advantages and substrate scope. sigmaaldrich.com

A prevalent and classical method for synthesizing guanidines is through the reaction of amines with thiourea (B124793) derivatives. acs.orgrsc.org This approach is valued for its convenience and the ready availability of starting materials. acs.org The core of this method involves the activation of the thiourea, often with a desulfurizing agent, to form a reactive intermediate that is subsequently attacked by an amine. nih.gov

A common strategy employs a carbodiimide-mediated activation of the thiourea. For instance, the reaction of a substituted thiourea with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) or mercury(II) chloride (HgCl₂) generates a carbodiimide (B86325) intermediate in situ. mdpi.comnih.gov This intermediate then readily reacts with an amine, such as 2-chloroaniline, to yield the corresponding guanidine. The use of HgCl₂ as a Lewis acid activates the electrophilic carbon of the thiourea, facilitating the nucleophilic attack by the amine. mdpi.com This reaction is typically exothermic and conducted at low temperatures. mdpi.com

Another approach involves the use of 2-chloro-1-methylpyridinium (B1202621) iodide for the activation of thiourea. nih.govwwu.edu This method has been successfully used in the synthesis of various carbodiimides from their thiourea precursors. wwu.edu The resulting carbodiimide can then be treated with an amine to form the desired guanidine.

The reaction conditions and yields can vary depending on the specific thiourea derivative and amine used. Below is a table summarizing representative examples of guanidine synthesis from thioureas.

Thiourea PrecursorAmineActivating AgentProductYieldReference
N,N′-Di-Boc-thiourea2-ChloroanilineI₂ / TBHPN,N′-Bis(tert-butoxycarbonyl)-N′′-(2-chlorophenyl)guanidine98% rsc.org
1-(p-tolyl)-3-(4-vinylphenyl)thiourea-2-chloro-1-methylpyridinium iodideN-(p-tolyl)-N'-(4-vinylphenyl)carbodiimide96.3% wwu.edu

TBHP: tert-Butyl hydroperoxide Boc: tert-butoxycarbonyl

The use of isothiourea derivatives as guanylating agents is another well-established and widely used method due to their ease of preparation and commercial availability. rsc.org S-methylisothiouronium salts are common reagents in this category. nih.gov The reaction typically proceeds by the nucleophilic attack of an amine on the isothiourea, leading to the displacement of a leaving group, usually a thiol. mdpi.com

For example, the reaction of S-methylisothiourea sulfate (B86663) with an aniline (B41778) derivative in a suitable solvent like THF can produce the corresponding guanidine. scholaris.ca To enhance the reactivity and yield, protected isothiourea derivatives are often employed. rsc.org 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea is a particularly common reagent that provides good yields of guanidine derivatives in the presence of mercuric chloride. rsc.org

The reaction of dimethyl benzo[d]thiazol-2-yl-carbonodithioimidate with primary amines in refluxing ethanol (B145695) has been shown to produce nonsymmetrical guanidines through the formation of S-methyl-isothiourea intermediates. nih.govmdpi.com

Isothiourea DerivativeAmineConditionsProductReference
S-Methylisothiourea sulfateAnilineTHFPhenylguanidine scholaris.ca
Dimethyl benzo[d]thiazol-2-yl-carbonodithioimidateMethylamineRefluxing ethanolN-methyl-N'-(benzo[d]thiazol-2-yl)guanidine nih.gov

The direct reaction of amines with carbodiimides is a highly atom-economical method for synthesizing guanidines, as it often proceeds without the formation of byproducts. dergipark.org.tr This method is considered a straightforward route to a wide array of substituted guanidines. researchgate.net

The guanylation of amines with carbodiimides can be performed with or without a catalyst. While uncatalyzed reactions may require harsh conditions, various catalysts have been developed to promote this transformation under milder conditions. dergipark.org.tr These catalysts include zinc, lanthanide, and iron-based complexes. researchgate.netosti.govacs.org For example, simple lanthanide amides have shown high efficiency in catalyzing the guanylation of both aromatic and secondary amines with carbodiimides. acs.org Ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) ([HMIm][BF₄]), have also been successfully employed as catalysts for this reaction. dergipark.org.tr

The reaction of 4-chloroaniline (B138754) with N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide in the presence of a catalyst demonstrates the feasibility of this method for producing chloro-substituted phenylguanidines. dergipark.org.tracs.org

AmineCarbodiimideCatalystProductYieldReference
4-ChloroanilineN,N'-Dicyclohexylcarbodiimide[HMIm][BF₄]N-(4-chlorophenyl)-N',N''-dicyclohexylguanidine96% dergipark.org.tr
4-ChloroanilineN,N'-Diisopropylcarbodiimide[(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃N-(4-chlorophenyl)-N',N''-diisopropylguanidineHigh acs.org
2-NitroanilineN,N'-Dicyclohexylcarbodiimide[HMIm][BF₄]N-(2-nitrophenyl)-N',N''-dicyclohexylguanidine84% dergipark.org.tr

Guanidinylation Methods

Guanidinylation refers to the modification or functionalization of a pre-existing guanidine moiety. hec.gov.pk This approach is particularly useful for synthesizing highly substituted guanidines. scholaris.ca

The N-alkylation or N-acylation of guanidines can be achieved using alkyl halides. hec.gov.pk This method typically involves the deprotonation of a guanidine with a strong base, such as sodium hydride (NaH), followed by reaction with a suitable electrophile like an alkyl halide. hec.gov.pkscholaris.ca A phase-transfer catalyzed approach under biphasic conditions has also been developed, offering a convenient protocol for the synthesis of highly functionalized guanidines with good to excellent yields. scholaris.ca This method has been successfully applied to a variety of alkyl halides and mesylates. scholaris.ca

Other Methods for Guanidine Synthesis

Beyond the use of alcohols, several other established methods are available for the synthesis of the guanidine moiety, each with its own advantages and substrate scope.

Synthesis from Cyanogen (B1215507) Bromide

The reaction of amines with cyanogen bromide is a classical and straightforward method for the preparation of guanidines. This method can be applied to the synthesis of N-substituted guanidines. For instance, the reaction of an aniline derivative with cyanogen bromide can yield the corresponding N-arylguanidine. This approach has been utilized in the synthesis of various guanidine derivatives, including cyclic and N-acylated guanidines. The synthesis of aryl-substituted benzimidazoles, which are related heterocyclic structures, has also involved the use of cyanogen bromide. nih.gov

Synthesis via 2-Chloro-1,3-dimethylimidazolium Chloride (DMC)

2-Chloro-1,3-dimethylimidazolium chloride (DMC) is a versatile reagent used in organic synthesis, including the preparation of guanidines. It can be used to induce the cyclization of thiourea derivatives to form cyclic guanidines. researchgate.net This method has been particularly useful in the preparation of chiral guanidines.

One-Spot Synthesis of N,N',N''-Substituted Guanidines

Modern synthetic chemistry often favors one-pot reactions for their efficiency and reduced waste. A copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been developed, involving the reaction of cyanamides, arylboronic acids, and amines. organic-chemistry.org This method provides a rapid and operationally simple route to complex guanidine structures. Another one-pot procedure involves the reaction of 2-chlorobenzaldehyde (B119727) with guanidine to synthesize triazine derivatives. researchgate.net

Synthesis from Azides

An efficient palladium-catalyzed cascade reaction of azides with isonitriles and amines provides a route to N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines. organic-chemistry.org This method offers excellent yields and is a valuable tool for the synthesis of highly functionalized guanidine derivatives.

Targeted Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is of significant interest for structure-activity relationship studies in various applications. Several synthetic strategies have been employed to introduce different substituents onto the phenyl ring or the guanidine nitrogen atoms.

A common approach involves starting with a substituted aniline and reacting it with a guanylating agent. For example, a series of N-(3-chloro-4-substitutedphenyl) guanidines were synthesized by condensing the corresponding anilines with N,N´-bis-(tert-butoxycarbonyl)-S-methyl-isothiourea, followed by deprotection. iajpr.com This methodology can be adapted to synthesize a variety of analogues of this compound by using appropriately substituted 2-chloroanilines.

Another strategy involves the modification of a pre-existing phenylguanidine scaffold. For instance, ferrocenyl phenylguanidines have been synthesized, demonstrating the versatility of the guanidine core for further functionalization. sciencepublishinggroup.com Similarly, arylpyridin-2-yl guanidine derivatives have been prepared, highlighting the potential for creating diverse libraries of compounds for biological screening. nih.gov The synthesis of substituted pyridylguanidines has also been achieved through the reaction of thiourea with primary and secondary amines in the presence of triethylamine (B128534) and mercury(II) chloride. nih.gov

Below is a table summarizing some of the synthesized analogues and the general synthetic approach.

Analogue/Derivative ClassGeneral Synthetic ApproachStarting MaterialsReference(s)
N-(3-chloro-4-substitutedphenyl) guanidinesCondensation with N,N´-bis-(tert-butoxycarbonyl)-S-methyl-isothiourea followed by deprotectionSubstituted 3-chloroanilines iajpr.com
Ferrocenyl phenylguanidinesMultistep protocol involving ferrocene-containing starting materialsFerrocenylaniline, N,N'-disubstituted thioureas sciencepublishinggroup.com
Arylpyridin-2-yl guanidinesSuzuki-Miyaura reaction on a diprotected-6-chloropyridine guanidine precursor6-chloropyridin-2-amine, boronic acids nih.gov
Substituted pyridylguanidinesReaction of thiourea with amines in the presence of a Lewis acidPyridylthiourea, various amines nih.gov
N-substituted guanidinesBenzylation of substituted thiocarbamides followed by reaction with chloroacetyl chloride and then an amineSubstituted thiocarbamides, benzyl (B1604629) chloride, chloroacetyl chloride, amines asianpubs.org

Introduction of Aromatic Ring Substituents

The introduction of various substituents onto the aromatic ring of phenylguanidines is a key strategy for modifying the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can significantly influence the compound's interaction with biological targets. The synthesis of N-arylguanidines can accommodate a wide range of substituents on the aromatic ring.

One common approach involves the guanylation of substituted anilines. For instance, a one-pot, three-step synthesis can produce diverse N,N′-disubstituted guanidines from isocyanides and anilines bearing both electron-donating and electron-withdrawing groups. rsc.org The reaction proceeds smoothly in the presence of triethylamine, yielding the desired guanidine derivatives. rsc.org The nature of the substituent on the aniline can affect the reaction yield; anilines with electron-donating groups often provide better yields compared to those with electron-withdrawing groups, likely due to their higher nucleophilicity. rsc.org

Another versatile method is the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines, which utilizes arylboronic acids, cyanamides, and amines. organic-chemistry.orgorganic-chemistry.org This method allows for the introduction of a variety of substituted aryl groups. Similarly, palladium-catalyzed reactions can be employed to synthesize N-acylguanidines from aryl halides and cyanamide, followed by amination. organic-chemistry.org

The synthesis of aroylguanidines from aroylthioureas has also been explored. Using iron trichloride (B1173362) (FeCl₃) as a desulfurizing agent offers an environmentally benign alternative to toxic mercury salts. d-nb.info This method has been shown to be effective for aroylthioureas with various substituents on the aromatic ring, with the best yields observed for those bearing halide or electron-donating groups. d-nb.info

The following table summarizes various synthetic approaches for introducing substituents onto the aromatic ring of guanidine analogues.

Method Starting Materials Key Reagents/Catalysts Substituent Types Reference
One-pot, three-step synthesisIsocyanides, substituted anilinesN-chlorophthalimide, triethylamineElectron-donating and electron-withdrawing groups rsc.org
Copper-catalyzed three-component synthesisArylboronic acids, cyanamides, aminesCuCl₂·2H₂O, bipyridineVarious aryl groups organic-chemistry.orgorganic-chemistry.org
Palladium-catalyzed carbonylative couplingAryl iodides/bromides, cyanamide, aminesPd(0) catalystVarious aryl groups organic-chemistry.org
Guanylation of aroylthioureasSubstituted aroylthioureas, aminesIron trichloride (FeCl₃)Halide and electron-donating groups d-nb.info

Strategies for Conformational Restriction

Conformational restriction is a powerful strategy in medicinal chemistry used to enhance the potency and selectivity of a drug candidate by reducing the entropic penalty upon binding to its target. acs.org By locking the molecule into a specific, biologically active conformation, it is possible to improve its affinity and explore novel chemical spaces. acs.org

For guanidine-containing compounds, several strategies have been developed to restrict their conformational flexibility. One approach involves incorporating the guanidine functional group into a cyclic system. For example, palladium-catalyzed alkene carboamination reactions between acyclic N-allyl guanidines and aryl halides can produce substituted 5-membered cyclic guanidines. organic-chemistry.org Similarly, a silver-catalyzed hydroamination of tosyl-protected N-allylguanidines yields substituted cyclic guanidines, including monocyclic and bicyclic products. organic-chemistry.org

Another strategy involves creating rigid scaffolds that hold the key pharmacophoric elements in a desired orientation. This has been demonstrated in the development of selective mTOR inhibitors, where a conformational restriction approach led to the identification of highly potent and selective compounds. acs.org Computational modeling can be used to design and predict the binding modes of these conformationally restricted analogues. acs.org

In the context of peptides containing arginine, which has a guanidino side chain, conformationally restricted arginine analogues have been synthesized. researchgate.net For example, (2S,4S)- and (2S,4R)-4-(2'-guanidinoethyl)proline have been created to fit into specific peptide turn conformations, thereby restricting the orientation of the guanidino group. researchgate.net These strategies, while applied to different molecular classes, provide a conceptual framework for designing conformationally restricted analogues of this compound.

The table below outlines different strategies for achieving conformational restriction in guanidine derivatives.

Strategy Methodology Resulting Structure Reference
Intramolecular CyclizationPalladium-catalyzed alkene carboamination5-membered cyclic guanidines organic-chemistry.org
Intramolecular CyclizationSilver-catalyzed hydroaminationSubstituted monocyclic and bicyclic guanidines organic-chemistry.org
Rigid Scaffold DesignSynthesis of fused ring systemsConformationally constrained polycyclic compounds acs.org
Fused Amino Acid AnaloguesSynthesis of proline-arginine chimerasPeptides with restricted guanidino side chain conformation researchgate.net

Synthesis of Radiolabeled Guanidine Derivatives for Research

Radiolabeled guanidine derivatives are invaluable tools for biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). researchgate.netnih.gov These tracers allow for the non-invasive study and quantification of biological targets, such as receptors and ion channels in the brain. researchgate.netnih.govnih.gov The synthesis of these compounds involves incorporating a positron-emitting (e.g., Carbon-11 (B1219553), Fluorine-18) or gamma-emitting isotope into the molecular structure. nih.govnih.govsnmjournals.org

A common precursor for synthesizing ¹¹C-labeled guanidines is [¹¹C]cyanamide, which can be generated from [¹¹C]HCN. snmjournals.org An improved synthesis of ¹¹C-labeled asymmetrical guanidines involves reacting [¹¹C]cyanamide with a primary amine. snmjournals.org The reaction conditions, such as solvent and temperature, have been optimized to improve radiochemical yields and reduce the formation of unwanted symmetric guanidine byproducts. snmjournals.org For instance, using isopropanol (B130326) or 3-pentanol (B84944) at room temperature for the generation of the [¹¹C]cyanamide intermediate has shown high efficiency. snmjournals.org

The synthesis of a tritiated ([³H]) analogue, N-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)- N'-[³H₃]methylguanidine, was achieved in three steps starting from the production of [³H]iodomethane (CT₃I). osti.gov The tritiated methyl group was introduced by reacting CT₃I with the corresponding des-methyl precursor. osti.gov

Fluorine-18 is another widely used isotope for PET imaging due to its longer half-life compared to Carbon-11. The synthesis of ¹⁸F-labeled guanidine derivatives can be more complex. nih.govsnmjournals.org One approach involves a two-step radiosynthesis to obtain [¹⁸F]FIBG ((4-fluoro-3-iodobenzyl)guanidine) from a (mesityl)(aryl)iodonium salt precursor in the presence of a copper catalyst. nih.govsnmjournals.org

The following table details examples of radiolabeled guanidine derivatives and their synthetic precursors.

Radiolabeled Compound Isotope Precursor(s) Application Reference
[¹¹C]N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine ([¹¹C]GMOM)¹¹CDes-methyl precursor, [¹¹C]CH₃I or [¹¹C]CH₃OTfPET imaging of NMDA receptor ion channel nih.govdntb.gov.ua
N-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)- N'-[³H₃]methylguanidine³H3-(thiomethylphenyl)cyanamide, [³H]iodomethaneNMDA receptor studies osti.gov
¹⁸Fguanidine ([¹⁸F]FIBG)¹⁸F(mesityl)(4-amino-3-iodophenyl)iodonium saltPET imaging of norepinephrine (B1679862) transporter-expressing tumors nih.govsnmjournals.org
General Asymmetrical Guanidines¹¹C[¹¹C]cyanamide, primary aminesPET imaging snmjournals.org
Various tri-N-substituted diarylguanidines¹¹C or ¹⁸FDes-methyl or bromo precursorsPET imaging of NMDA receptor ion channel nih.gov

Pharmacological and Biological Activities of N 2 Chloro Phenyl Guanidine Derivatives

Overview of Broad Biological Spectrum of Guanidine (B92328) Derivatives

Guanidine derivatives represent a critically important class of therapeutic agents with a wide array of pharmacological properties. nih.gov The unique chemical and physicochemical characteristics of the guanidine group contribute to their ability to interact with numerous biological targets, leading to their application in treating a vast spectrum of diseases. nih.govtandfonline.com

The synthesis of diverse guanidine-containing molecules has paved the way for the development of novel drugs with various actions. nih.gov These include agents that act on the central nervous system, anti-inflammatory agents, inhibitors of the Na+/H+ exchanger, and inhibitors of nitric oxide synthase. nih.govtandfonline.com Furthermore, guanidine derivatives have been investigated as antithrombotic, antidiabetic, and chemotherapeutic agents. nih.govtandfonline.com Their utility also extends to serving as guanidinium-based transporters and vectors. nih.govtandfonline.com The guanidine moiety is a common feature in many natural products, pharmaceuticals, and even cosmetic ingredients. nih.gov

The biological activity of these compounds is often attributed to the positively charged nature of the guanidine group at physiological pH. This charge facilitates electrostatic interactions with negatively charged components on cell surfaces, such as those on bacteria, potentially leading to a disruption of membrane integrity and cell function. nih.gov This mechanism is a key factor in the antimicrobial properties observed in many guanidine derivatives.

Anti-inflammatory Activities of N-Substituted Guanidines

A variety of N,N',N''-trisubstituted guanidines have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Studies have shown that certain structural features can lead to significant anti-inflammatory activity. nih.govasianpubs.org For instance, compounds featuring a thiazolylguanidine moiety linked to a 2-methylquinoline (B7769805) ring have demonstrated notable anti-inflammatory effects. nih.gov The level of activity can be further optimized by the nature of the substituents on the guanidine nitrogen atoms. nih.gov

In one study, a series of N-(4-propoxyphenyl)-N'-(4-chlorophenethyl)-N''-substituted guanidines were synthesized and tested for their ability to protect against carrageenan-induced edema in rats. karger.comkarger.com While these compounds exhibited some protective effects, their anti-inflammatory activity was found to be less potent than reference drugs like hydrocortisone (B1673445) and oxyphenbutazone. karger.comkarger.com Interestingly, the antiproteolytic activity of these substituted guanidines did not correlate with their anti-inflammatory properties. karger.comkarger.com

Research into other N-substituted guanidines has also shown promise. For example, some N-aryl and N-heterocyclic substituted guanidines have displayed a range of anti-inflammatory protection. asianpubs.org The presence of specific groups, such as a methoxy (B1213986) group on a phenyl ring, has been observed to enhance this activity. asianpubs.org Furthermore, compounds containing a guanidine group have generally shown higher anti-inflammatory potential compared to their precursors without this moiety, highlighting the importance of this functional group for the observed biological effect. rsc.org

Table 1: Anti-inflammatory Activity of Selected N-Substituted Guanidines

Compound ClassModelObservationReference(s)
N,N',N''-Trisubstituted guanidines with a thiazolylguanidine moietyNot specifiedExhibited fairly high anti-inflammatory activity. nih.gov
N-(4-propoxyphenyl)-N'-(4-chlorophenethyl)-N''-substituted guanidinesCarrageenan-induced edema in ratsProvided 1–31% protection. karger.comkarger.com
N-Aryl and N-heterocyclic substituted guanidinesCarrageenan-induced edema in ratsProvided 1–79% protection. asianpubs.org
Guanidine-containing compounds (general)Lipopolysaccharide-stimulated human THP1 cellsGenerally exhibited higher anti-inflammatory activity compared to precursors. rsc.org

This table is for illustrative purposes and summarizes findings from various studies. For detailed results, please refer to the cited sources.

Antimicrobial Efficacy

The guanidine functional group is a key feature in many compounds exhibiting antimicrobial properties. nih.gov At physiological pH, the guanidine moiety is protonated, carrying a positive charge that can interact with the negatively charged components of microbial cell membranes. nih.gov This interaction can disrupt the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.gov

Several N-substituted guanidine derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov In a study of benzyl (B1604629) and phenyl guanidine derivatives, a number of compounds showed potent inhibitory activity with low minimum inhibitory concentration (MIC) values. mdpi.comnih.gov For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative exhibited a MIC of 0.5 µg/mL against S. aureus. mdpi.comnih.gov This compound, along with a para-substituted derivative, also showed promising results against two strains of MRSA. mdpi.comnih.gov

Further research on guanidine-functionalized anthranilamides revealed excellent activity against S. aureus, with MIC values as low as 2.0 µM. rsc.org Specifically, a fluoro-substituted guanidinium (B1211019) compound showed a two-fold increase in potency against S. aureus compared to its chloro- and bromo-substituted counterparts. rsc.org Another study on N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines found that a 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine derivative displayed very strong activity against several Gram-positive strains, including MRSA, with MIC values ≤ 6.2 µg/ml. pjmonline.orgpjmonline.org

The efficacy of N-(2-Chloro-phenyl)-guanidine derivatives extends to Gram-negative pathogens as well. A series of benzyl and phenyl guanidine derivatives were tested against Escherichia coli, with several compounds demonstrating notable activity. mdpi.comnih.gov One particular 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed a potent MIC of 1 µg/mL against E. coli. mdpi.comnih.gov

Guanidinium compounds that mimic the amino acid arginine have also been shown to have good activity against E. coli, with MIC values in the range of 15.6–62.5 µM. rsc.org Interestingly, in a series of guanidine-functionalized anthranilamides, a bromo-substituted compound exhibited a good MIC of 15.6 µM against E. coli. rsc.org

Furthermore, dicationic bisguanidine-arylfuran derivatives have been investigated for their potential against Gram-negative bacteria. nih.govresearchgate.net The lead compound, 2,5-bis(2-chloro-4-guanidinophenyl)furan, was found to be active against Burkholderia pseudomallei, the causative agent of melioidosis. nih.gov This bacterium is a Gram-negative organism and is considered a potential bioterrorism agent. niu.edugoogle.com

The antimicrobial spectrum of guanidine derivatives also includes antifungal activity. ontosight.ai Guanidine compounds have been explored for their potential to combat various fungal pathogens. ontosight.ai For example, a study on 2-chloro-N-phenylacetamide, a related chloro-phenyl derivative, demonstrated inhibitory activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.br The minimum inhibitory concentration (MIC) for these strains ranged from 128 to 256 µg/mL. scielo.br This compound also showed the ability to inhibit biofilm formation, a key virulence factor for many fungal pathogens. scielo.br

While direct studies on the antifungal properties of this compound are limited in the provided context, the general activity of guanidine-containing compounds and related chloro-phenyl structures suggests potential for antifungal efficacy. ontosight.aiscielo.br The mechanism of action is often linked to the disruption of the fungal cell membrane, similar to their antibacterial effects. nih.gov

Guanidine and its derivatives have been recognized for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). google.com The guanidinium group can be incorporated into molecules to enhance their interaction with viral targets. researchgate.net Some guanidine-containing compounds have been designed as HIV-1 entry inhibitors, targeting the gp120 envelope glycoprotein (B1211001). researchgate.net The rationale is that the guanidine group can mimic the side chain of arginine and form a salt bridge with key residues like Asp368 on gp120, thereby blocking the virus's entry into host cells. researchgate.net

Several NBD (NBD-series) compounds, which are phenyl-1H-pyrrole-carboxamide derivatives, have shown promise as HIV-1 entry inhibitors. nih.gov While not all contain a guanidine moiety, the exploration of such derivatives highlights the interest in this functional group for antiviral drug design. In some instances, replacing an amine group with a guanidine group in these inhibitors has led to compounds with low micromolar inhibitory activity against HIV-1. researchgate.net

Furthermore, certain acylguanidine derivatives have demonstrated broad antiviral activity against viruses from the Lentivirus family, which includes HIV-1 and HIV-2. epo.org Specifically, compounds like (5-((2-chlorophenyl)-2-naphthoyl)guanidine have been identified as having potential antiviral effects. epo.org

Table 2: Antimicrobial and Antiviral Activity of Selected Guanidine Derivatives

Compound/Derivative ClassPathogen(s)Key FindingsReference(s)
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineS. aureus, MRSA, E. coliPotent MICs (0.5 µg/mL for S. aureus, 1 µg/mL for E. coli), promising activity against MRSA. mdpi.comnih.gov
Fluoro-substituted guanidinium anthranilamideS. aureusExcellent activity with a MIC of 2.0 µM. rsc.org
1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidineGram-positive bacteria (including MRSA)Very strong activity with MICs ≤ 6.2 µg/ml. pjmonline.orgpjmonline.org
2,5-bis(2-chloro-4-guanidinophenyl)furanBurkholderia pseudomalleiActive against this Gram-negative pathogen. nih.gov
2-chloro-N-phenylacetamideCandida albicans, C. parapsilosisInhibitory activity with MICs of 128-256 µg/mL; inhibited biofilm formation. scielo.br
Guanidine-containing phenyl-pyrrole compoundsHIV-1Designed as gp120 entry inhibitors; some showed low micromolar inhibition. researchgate.net
(5-((2-chlorophenyl)-2-naphthoyl)guanidineLentiviruses (e.g., HIV)Identified as having potential antiviral activity. epo.org

This table is for illustrative purposes and summarizes findings from various studies. For detailed results, please refer to the cited sources.

Antiparasitic Properties

Guanidine and its derivatives have been investigated for their potential as antiparasitic agents. The core guanidinium group is a feature in various compounds exhibiting activity against parasites. For instance, novel benzo[b]thienyl- and 2,2'-bithienyl-derived benzothiazoles and benzimidazoles containing a guanidine group have been synthesized and studied for their in-vitro antitrypanosomal activities. researchgate.net Among these, 2,2′-bithienyl-substituted benzothiazoles with an unsubstituted amidine (guanidine) group showed potent activity against trypanosomes. researchgate.net Furthermore, structural analogs such as 1-(4-Chlorophenyl)biguanide, a degradation product of the antiseptic chlorhexidine, are related to antimalarial drugs like proguanil, which target the dihydrofolate reductase enzyme in Plasmodium. While direct studies on the antiparasitic properties of this compound itself are not extensively detailed, the established activity of structurally similar guanidine compounds suggests a potential avenue for future research in this area. researchgate.net

Anticancer Potency and Anti-proliferative Activities

The guanidine moiety is a recognized pharmacophore in the design of anticancer agents. Derivatives of this compound have demonstrated notable anti-proliferative effects across various cancer cell lines. Research has shown that N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which are structurally related, exhibit high cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (2.5–5 μM). researchgate.net

In another study, new 6,N2-diaryl-1,3,5-triazine-2,4-diamines were designed and synthesized, including a compound specifically incorporating the 2-chlorophenyl guanidine structure: N2-(2-Chlorophenyl)-6-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine. rsc.org This class of compounds showed selective and significant antiproliferative activity against triple-negative MDA-MB231 breast cancer cells, with the most active analog in the series having a GI50 value of 1 nM. rsc.org

Furthermore, the synthesis of pyrimidine (B1678525) derivatives from the reaction of chalcones with guanidine has yielded compounds with antiproliferative activity. nih.gov Specifically, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine was identified as a highly active compound against Candida albicans and was also, along with other similar pyrimidin-2-amines, tested for its antiproliferative effects against HEPG2, MCF7, and HCT-116 cancer cell lines. nih.gov The design of sulfonyl-N-hydroxyguanidine derivatives has also produced potent cytotoxic agents. acs.org Compounds like N-(4-chlorophenyl)-N'-[[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonyl]-N''-hydroxyguanidine demonstrated significant growth inhibition of solid tumor cell lines and antitumor activity in a murine melanoma xenograft model. acs.org These findings underscore the potential of the N-aryl guanidine scaffold, including the this compound structure, as a basis for developing novel anticancer therapeutics. researchgate.netrsc.orgacs.org

Table 1: Selected Anti-proliferative Activities of Guanidine Derivatives

Compound Class/Derivative Cancer Cell Line(s) Activity (IC50/GI50) Reference
N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines MCF-7 (Breast), HCT-116 (Colon) IC50: 2.5–5 μM researchgate.net
6,N2-diaryl-1,3,5-triazine-2,4-diamines (most active analog) MDA-MB231 (Breast) GI50: 1 nM rsc.org
4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine HEPG2, MCF7, HCT-116 IC50: 0.7 μmol L⁻¹ nih.gov
N-(4-chlorophenyl)-N'-[[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonyl]-N''-hydroxyguanidine Various solid tumor lines Exhibited greatest growth inhibition acs.org

Neurological and Central Nervous System (CNS) Activities

Derivatives of this compound have been extensively studied for their significant interactions with the central nervous system, particularly as modulators of glutamate (B1630785) receptors. nih.govresearchgate.netresearchgate.netnih.gov

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, is a key target for this compound derivatives. osti.gov These compounds are recognized as potent blockers of the NMDA receptor ion channel. researchgate.netgoogle.com The development of imaging agents to measure changes in NMDA ion channel activation is considered a powerful tool for understanding drugs that affect glutamate neurotransmission. nih.gov A specific derivative, [11C]GMOM (N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine), has been developed as a positron emission tomography (PET) radiotracer to study the NMDA receptor in vivo. nih.govresearchgate.netnih.gov

Research has firmly established that diarylguanidines, the class of compounds to which this compound belongs, act as non-competitive antagonists of the NMDA receptor. nih.govresearchgate.netosti.gov This means they block the receptor's activity by binding to a site different from the glutamate or glycine (B1666218) agonist binding sites. osti.gov Electrophysiological experiments have confirmed that these diarylguanidines block ion channels activated by NMDA. researchgate.net This mechanism is characteristic of open channel blockers, which are "use-dependent," meaning they bind to a site within the channel primarily when the receptor is activated by its agonists and the channel is open. osti.gov

The site of action for these non-competitive antagonists is within the ion channel pore of the NMDA receptor complex. researchgate.netgoogle.com this compound derivatives have been specifically designed to have a high affinity for this site. google.com The derivative [11C]GMOM is noted for its selectivity for the ion-channel site of NMDA receptors in human imaging studies. nih.govresearchgate.net In vitro binding assays comparing a tritiated version, [3H]GMOM, to the reference ion-channel ligand [3H]MK-801, confirmed its interaction with the NMDA receptor ionophore. nih.govresearchgate.net The binding of [3H]GMOM was inhibited by known open-channel blockers like (+)-MK-801, ketamine, and memantine (B1676192), further confirming its binding within the channel pore. nih.govresearchgate.net Another derivative, N-(2-chloro-5-methylthiophenyl)-N′-(3-methylthio-phenyl)-N′-methyl guanidine (CNS-5161), also binds to the NMDA receptor open channel with high affinity (KD of 6 nM). mdpi.com

Table 2: NMDA Receptor Binding Properties of this compound Derivatives

Derivative Target Site Binding Affinity/Parameter Key Finding Reference
GMOM NMDA Receptor Ion Channel At least 70-fold more selective for NMDA receptors vs. other targets High selectivity for the ion channel site, suitable for PET imaging. nih.govresearchgate.net
GMOM NMDA Receptor Ion Channel IC50 of ~19 nmol L⁻¹ (inhibiting [3H]MK-801 binding) Acts as a potent open channel blocker. nih.govresearchgate.net
CNS-5161 NMDA Receptor Open Channel KD of 6 nM High-affinity binding to the open state of the receptor channel. mdpi.com

The mechanism of action of this compound derivatives as non-competitive NMDA receptor antagonists gives them therapeutic potential in neurodegenerative disorders where excitotoxicity plays a role. osti.gov Excitotoxicity, a process of neuronal damage caused by excessive glutamate release and subsequent overactivation of NMDA receptors, is implicated in the neuronal death seen in conditions like Alzheimer's and Parkinson's disease. osti.govnih.gov

In Alzheimer's disease, blocking excessive NMDA receptor activation is a validated therapeutic strategy, as demonstrated by the approved drug memantine, which is a low-affinity, uncompetitive NMDA receptor channel blocker. rsc.orggoogle.com Guanidine derivatives have been explored for their potential in Alzheimer's, with some studies focusing on the inhibition of other targets like the β-secretase (BACE1) enzyme. nih.gov However, the primary rationale for their use stems from their ability to modulate NMDA receptor function, similar to memantine. google.com

In the context of Parkinson's disease, excitotoxicity also contributes to the degeneration of dopaminergic neurons. nih.gov A derivative, (E)-3-chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)pyridine, has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease, an effect linked to the activation of the Nrf2 pathway which defends against oxidative stress. nih.gov Given that NMDA receptor antagonists can mitigate excitotoxic damage, compounds like this compound and its analogs represent a class of neuroprotective agents with potential therapeutic value in slowing the progression of such neurodegenerative diseases. researchgate.netosti.gov

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Epithelial Sodium Channel (ENaC) Inhibition

The epithelial sodium channel (ENaC) plays a crucial role in maintaining sodium and water balance across various epithelial tissues, including those in the kidneys, colon, and airways. rsc.orggoogle.com Dysregulation of ENaC activity is implicated in several diseases. For instance, enhanced ENaC activity in the respiratory epithelium of patients with cystic fibrosis (CF) leads to airway surface liquid depletion, mucus dehydration, and impaired mucociliary clearance. rsc.orgnih.govphysiology.org This makes ENaC a significant therapeutic target, and its inhibitors are explored for treating conditions like CF and certain forms of hypertension. rsc.orgahajournals.org

Guanidine-containing compounds are a prominent class of ENaC inhibitors. The archetypal ENaC blocker is amiloride (B1667095), a pyrazinoylguanidine derivative. nih.govphysiology.orgnih.gov Amiloride and its analogs, such as benzamil, function by physically blocking the extracellular pore of the channel, thereby inhibiting sodium influx. rsc.orggoogle.comwikipedia.org The development of amiloride derivatives has been a key strategy in creating more potent and durable ENaC blockers for therapeutic use, particularly for inhalation therapies in lung diseases. nih.govresearchgate.net

Research into novel ENaC inhibitors has led to the development of various guanidine derivatives with improved pharmacological profiles. These second-generation inhibitors often feature modifications to the core structure to enhance potency, prolong duration of action at the airway surface, and minimize systemic absorption and side effects like hyperkalemia (elevated potassium levels), which can result from ENaC blockade in the kidneys. nih.govphysiology.orgnih.govresearchgate.net For example, compounds like AZD5634 and NVP-QBE170 are potent ENaC inhibitors designed for inhaled delivery, showing extended lung retention and a reduced risk of systemic side effects compared to amiloride. nih.govphysiology.orgnih.gov

While much of the published research focuses on complex pyrazinoylguanidines, simpler phenylguanidine structures are also of interest. The presence of a chlorophenyl group, as in this compound, influences the molecule's physicochemical properties, such as lipophilicity and electronic character. These properties are critical for its interaction with biological targets like ion channels. The chlorine substituent's electron-withdrawing nature can affect the binding affinity to target proteins. vulcanchem.com Although direct studies extensively detailing this compound as a primary ENaC inhibitor are not prominent in the literature, the fundamental role of the guanidine moiety in ENaC blockade suggests that phenylguanidine derivatives are a relevant area of investigation.

CompoundClassMechanism of ActionSignificance
AmiloridePyrazinoylguanidineExtracellular blockade of the ENaC porePrototypical ENaC inhibitor, but has a short half-life in the lungs. researchgate.net
BenzamilAmiloride DerivativeExtracellular blockade of the ENaC poreApproximately 10-fold more potent than amiloride. rsc.org
AZD5634Small-molecule ENaC inhibitorHigh-affinity inhibition of ENaCDesigned for inhalation with high retention in the airway epithelium and minimal renal clearance. nih.govphysiology.org
NVP-QBE170ENaC BlockerPotent inhibition of ENaC functionDesigned for inhaled delivery with a longer duration of action and reduced potential for hyperkalemia compared to amiloride. nih.gov

Potential Applications in Other Therapeutic Areas

Beyond ENaC inhibition, derivatives of this compound have been investigated for a range of other biological activities, indicating their potential in diverse therapeutic fields. The guanidine group is a highly basic functional group that is protonated at physiological pH, allowing it to form strong ionic interactions with biological targets such as enzymes, receptors, and nucleic acids. sci-hub.se

Antimicrobial Activity: Guanidine-containing compounds are known for their antimicrobial properties. Research on a series of benzyl and phenyl guanidine derivatives has demonstrated their potential as antibacterial agents. In one study, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative showed particularly high potency against both Staphylococcus aureus and Escherichia coli. mdpi.com This suggests that chloro-substituted phenyl guanidines could serve as lead structures for developing new antibiotics, including against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Compound DerivativeBacterial StrainMinimal Inhibitory Concentration (MIC) (µg/mL)
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m)S. aureus0.5 mdpi.com
E. coli1 mdpi.com
Aminoguanidine hydrazone derivative (10a)S. aureus4 mdpi.com
E. coli4 mdpi.com

Anticancer and Anti-inflammatory Potential: Guanidine derivatives have also shown potential in oncology and inflammation. sci-hub.seontosight.aisolubilityofthings.com The compound 2-[(2-chlorophenyl)methyl]guanidine has been noted for potential anti-inflammatory and anticancer activities in research studies. solubilityofthings.com Furthermore, synthetic approaches targeting functionalized guanidine derivatives containing a chloro-substituted benzene (B151609) ring have been developed to screen for anticancer activity. nih.gov The mechanisms for these effects are varied but can include the inhibition of enzymes or interference with cellular signaling pathways. vulcanchem.comontosight.ai

Neurological Applications: The nervous system is another area where guanidine derivatives have shown activity. Guanidine-containing compounds can interact with various receptors in the central nervous system. ontosight.ai Specifically, halogenated diarylguanidine derivatives have been synthesized and evaluated as ligands for sigma (σ) receptors, which are implicated in the pathophysiology of ischemic stroke. nih.gov Studies on N,N'-disubstituted guanidines showed that chloro and bromo substitutions on the phenyl rings increased the potency for reducing ischemia- and acidosis-evoked cytosolic calcium overload in neurons, a key process in stroke-induced neurodegeneration. nih.gov This highlights the potential for chloro-phenyl guanidine structures in the development of neuroprotective agents.

CompoundAssayPotency (IC50)Comparison
N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG)Ischemia-evoked Ca2+ overload2.2 µM nih.govChloro and bromo substitutions increased potency compared to the parent compound (o-DTG, IC50 = 74.7 µM). nih.gov
Chloro-substituted guanidine analogsAcidosis-evoked Ca2+ overloadShowed increased potency. nih.gov

Other Potential Uses: The versatility of the guanidine scaffold has led to its exploration in other contexts. For example, guanidine-containing phenyl-pyrrole compounds have been designed as probes for developing HIV entry inhibitors that target the gp120 viral envelope protein. researchgate.net The guanidine group's ability to form strong interactions makes it a valuable component in designing molecules that can disrupt protein-protein interactions critical for viral entry. researchgate.net

Mechanisms of Action of N 2 Chloro Phenyl Guanidine and Its Analogues

Elucidation of Molecular Binding and Target Interactions

The interaction of N-(2-Chloro-phenyl)-guanidine with biological targets is a complex process governed by the interplay of its structural features. ontosight.ai Research into this compound and its analogues aims to unravel these interactions to understand their pharmacological effects. ontosight.ai The guanidine (B92328) group, a central component of this molecule, is known for its ability to engage with various biological molecules, including enzymes and receptors. ontosight.ai

Guanidine derivatives are known to interact with a variety of receptor systems, and this compound is no exception. ontosight.ai Its biological activities are often attributed to its ability to bind to specific receptors, thereby modulating their function. ontosight.ai For instance, certain diarylguanidine analogues have been identified as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to a site within the ion channel. researchgate.net Specifically, compounds like N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine ([¹¹C]GMOM) have shown selectivity for the ion-channel site of NMDA receptors. researchgate.netgoogle.com The binding of these compounds can be influenced by the activation state of the receptor, suggesting a complex interaction mechanism. researchgate.net

The broader class of guanidine-containing compounds has been studied for their effects on various biological targets, including the cardiovascular and nervous systems, and their potential as ligands for specific receptors. ontosight.ai The presence of the 2-chlorophenyl group in this compound influences its electronic properties and, consequently, its binding affinity and selectivity for different receptors. solubilityofthings.com

Table 1: Interaction of Guanidine Derivatives with Receptor Systems
Compound/ClassReceptor/TargetType of InteractionReference
Diarylguanidine analoguesNMDA Receptor Ion ChannelNon-competitive antagonist researchgate.net
N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine ([¹¹C]GMOM)NMDA Receptor Ion ChannelSelective binding researchgate.netgoogle.com
Guanidine-containing compoundsVarious (Cardiovascular, Nervous System)Ligand binding ontosight.ai

The guanidine group is a versatile functional group that plays a crucial role in the biological activity of many compounds. researchgate.netresearchgate.net Its unique electronic and structural properties allow it to participate in a variety of chemical interactions. ineosopen.orgd-nb.info

The guanidine molecule can be viewed as having both aminal and imine functionalities. researchgate.netineosopen.org This dual nature imparts both nucleophilic and electrophilic characteristics. researchgate.netineosopen.org The aminal-like nitrogen atoms can act as N-nucleophiles, participating in reactions such as Michael additions, alkylations, and acylations. ineosopen.org Conversely, the imine function contributes to electrophilic properties, which are significant in catalytic systems and reactions with strong nucleophiles. ineosopen.orgresearchgate.net

The guanidine moiety is an excellent participant in hydrogen bonding. ineosopen.orgnih.gov Due to the presence of lone pairs on its nitrogen atoms, it can readily act as a hydrogen bond acceptor. ineosopen.orgnih.gov Upon protonation to form the guanidinium (B1211019) cation, it becomes a potent hydrogen bond donor, capable of forming strong, often charge-assisted, hydrogen bonds with various substrates. nih.govnih.govresearchgate.net This ability to form multiple hydrogen bonds is critical for its interaction with biological macromolecules like proteins and nucleic acids. researchgate.netnih.gov The planar, Y-shaped geometry of the guanidinium ion allows for the formation of two strong, parallel hydrogen bonds with complementary biological counterparts. nih.gov

Guanidines are recognized as strong organic bases, often categorized as superbases. ineosopen.orgmdpi.com This strong Lewis basicity stems from the ability of the nitrogen atoms to donate their lone pair of electrons. vaia.com This property is fundamental to their role in Brønsted base catalysis, where they can abstract a proton from a substrate. mdpi.com The resulting conjugate acid, the guanidinium cation, can then act as a Lewis acid. academie-sciences.fr The central carbon atom of the guanidinium ion is highly electron-deficient, allowing it to interact favorably with Lewis bases. mdpi.comacademie-sciences.fr

Table 2: Multifunctional Properties of the Guanidine Moiety
PropertyDescriptionReference
Nucleophilicity The aminal-like nitrogen atoms can act as N-nucleophiles. ineosopen.org
Electrophilicity The imine function contributes to electrophilic character. ineosopen.orgresearchgate.net
Hydrogen Bond Acceptor The nitrogen lone pairs can accept hydrogen bonds. ineosopen.orgnih.gov
Hydrogen Bond Donor The protonated guanidinium cation is a strong hydrogen bond donor. nih.govnih.gov
Lewis Basicity Guanidines are strong organic bases due to electron-donating nitrogen atoms. ineosopen.orgmdpi.comvaia.com
Lewis Acidity The central carbon of the guanidinium cation can act as a Lewis acid. academie-sciences.fr

At physiological pH, guanidine and its derivatives, including this compound, exist predominantly in their protonated form, the guanidinium cation. nih.govwikipedia.orgnih.gov This is due to the high basicity of the guanidine group, with a pKa of the conjugate acid around 13.6. researchgate.netwikipedia.orgatamanchemicals.com

The formation of the guanidinium cation is a critical determinant of the biological activity of these compounds. The positive charge of the guanidinium ion is delocalized across the three nitrogen atoms through resonance, resulting in a highly stable, planar, and symmetric cation. researchgate.netwikipedia.orgatamanchemicals.com This charge delocalization is a key factor contributing to the strong basicity of guanidine. researchgate.netaskfilo.com

The stability and charge distribution of the guanidinium cation facilitate its interaction with negatively charged species such as carboxylate and phosphate (B84403) groups, which are abundant in biological systems. researchgate.netnih.gov These interactions, which involve both electrostatic attraction and hydrogen bonding, are fundamental to the molecular recognition processes that underpin the biological effects of guanidine-containing molecules. researchgate.netnih.gov The delocalized nature of the positive charge in the guanidinium ion allows for favorable interactions with "softer" ions like phosphates, a distinct advantage over the localized charge of ammonium (B1175870) cations. nih.gov

Non-Covalent Interactions with Protein Targets

The guanidinium group, a key feature of this compound and its analogues, plays a crucial role in their interaction with protein targets. d-nb.info At physiological pH, this group is protonated, forming a positively charged guanidinium cation. d-nb.info This charge allows for potent non-covalent interactions, including hydrogen bonding and electrostatic interactions with negatively charged amino acid residues on protein surfaces. d-nb.inforesearchgate.net

These non-covalent forces are fundamental to the biological activity of many compounds. basicmedicalkey.com The ability of the guanidinium group to act as a hydrogen bond donor is a significant factor in its binding to biological targets. d-nb.info This is complemented by hydrophobic interactions that can be formed by other parts of the molecule, such as the phenyl ring in this compound. nih.govfrontiersin.org The combination of these interactions contributes to the stable and specific binding of these compounds to their target proteins. basicmedicalkey.com

Specific Biological Target Engagement

Targeting of Essential Signal Peptidase IB (SpsB) in Antibacterial Action

Research has identified the essential signal peptidase IB (SpsB) as a key target for the antibacterial activity of guanidinium-containing compounds. d-nb.info One such compound, referred to as L15 in a study, demonstrated a concentration-dependent increase in SpsB activity. d-nb.info This suggests that the compound does not inhibit the enzyme but rather modulates its function, leading to downstream effects that are detrimental to the bacterium. d-nb.info

The interaction with SpsB is believed to disrupt the normal process of protein secretion, which is vital for bacterial survival. d-nb.info This disruption can lead to an accumulation of cytoplasmic proteins and trigger cell wall stress and remodeling, ultimately contributing to cell death. d-nb.info The guanidinium group is considered essential for this antibacterial activity. d-nb.info

Interaction with HIV-1 gp120 Phe43 Cavity

Analogues of this compound have been investigated as inhibitors of HIV-1 entry. These compounds target the Phe43 cavity of the viral envelope glycoprotein (B1211001) gp120. nih.govplos.org The binding of these small molecules to this cavity prevents the interaction between gp120 and the host cell's CD4 receptor, a critical step for viral entry. nih.govnih.gov

Crystal structures of these inhibitors complexed with gp120 reveal detailed non-covalent interactions. For instance, the phenyl ring of the inhibitor can form hydrophobic contacts with residues such as Thr257, Glu370, and Trp427 within the Phe43 cavity. nih.gov Furthermore, the guanidine or amine groups can form crucial hydrogen bonds with residues like Asp368. nih.gov The substitution pattern on the phenyl ring significantly influences the binding affinity and antiviral activity. plos.orgacs.org For example, a chloro- and fluoro-substituted phenyl ring has been shown to fill a space near Ser256 and Thr257 in the cavity. plos.org

Table 1: Key Interactions of this compound Analogues with HIV-1 gp120
Compound RegionInteracting gp120 ResiduesType of InteractionReference
Phenyl RingThr257, Glu370, Trp427Hydrophobic nih.gov
Amine/Guanidine GroupAsp368Hydrogen Bond nih.gov
Pyrrole RingAsn425Hydrogen Bond nih.gov

Cellular and Subcellular Mechanisms

Effects on Membrane Depolarization

Guanidinium-containing compounds, including those similar to this compound, have been shown to affect the membrane potential of bacterial cells. d-nb.inforesearchgate.net The positively charged guanidinium group can interact with the negatively charged components of the bacterial membrane, leading to depolarization. acs.org

Studies on various guanidinium derivatives have demonstrated their ability to cause membrane depolarization, which can disrupt cellular processes and contribute to the antibacterial effect. d-nb.inforesearchgate.net For instance, a study on amphiphilic anthranilamide compounds containing a guanidino group suggested that depolarization and disruption of the bacterial cell membrane is a possible mechanism for their antibacterial activity. researchgate.net However, the extent of depolarization can vary depending on the specific chemical structure of the compound. d-nb.info

Interference with Bacterial Cell Membranes

In addition to depolarization, this compound and its analogues can interfere with the physical integrity of bacterial cell membranes. d-nb.inforesearchgate.net The amphiphilic nature of some of these molecules, possessing both hydrophobic and charged regions, facilitates their insertion into and disruption of the lipid bilayer. researchgate.netacs.org

This interference can lead to increased membrane permeability and the leakage of cellular contents, ultimately causing cell death. researchgate.net The interaction is often driven by ionic interactions between the cationic guanidinium group and the negatively charged lipids in the bacterial membrane. d-nb.info This mechanism of action, targeting the cell membrane, is a feature of several classes of antimicrobial agents. nih.gov

Table 2: Cellular Effects of Guanidinium-Containing Compounds on Bacteria
Cellular EffectUnderlying MechanismConsequence for BacteriaReference
Membrane DepolarizationInteraction of the cationic guanidinium group with the negatively charged membrane.Disruption of cellular processes, contribution to antibacterial effect. d-nb.inforesearchgate.net
Membrane DisruptionInsertion of amphiphilic molecules into the lipid bilayer, leading to increased permeability.Leakage of cellular contents, cell death. researchgate.netacs.org

Reactive Oxygen Species (ROS) Formation

Guanidino compounds have been demonstrated to be capable of generating reactive oxygen species (ROS). nih.gov Studies have shown that endogenous guanidino compounds such as methylguanidine, guanidinoacetic acid, and guanidinosuccinic acid can generate hydroxyl radicals in aqueous solutions. nih.gov This production of ROS is significant as high levels of these compounds are associated with conditions like epilepsy and renal failure, suggesting that an accumulation near or within cells like neurons could lead to free radical damage. nih.gov

While direct studies on this compound are limited, the general ability of guanidine derivatives to produce ROS provides a potential mechanism for its biological activity. nih.govnih.gov The generation of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress, which in turn can damage essential cellular components like lipids, proteins, and DNA. wikipedia.orgphysiology.org This state of oxidative stress is implicated in the pathogenesis of numerous human diseases. physiology.org Some guanidine-modified complexes have been specifically designed to induce apoptosis through the activation of ROS-mediated mitochondrial signaling pathways. nih.gov Furthermore, boronate-caged guanidine-lipids have been developed to activate liposomes for cellular delivery in the presence of ROS, highlighting the reactivity of the guanidine moiety in a ROS-rich environment. nih.gov

Mitochondrial-Mediated Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many therapeutic agents. The mitochondrial-mediated pathway, also known as the intrinsic pathway, plays a central role in this process. nih.gov Several studies have indicated that guanidine derivatives can trigger this apoptotic cascade.

For instance, certain synthetic guanidines containing a chalcone (B49325) skeleton have been shown to be potent inducers of apoptosis in human leukemia cells. csic.esulpgc.es Their mechanism involves the release of cytochrome c from the mitochondria, which is a key event in the intrinsic apoptotic pathway. csic.es This release is followed by the activation of initiator caspase-9 and executioner caspase-3. csic.esulpgc.es The mitochondrion is a critical regulator of this pathway, and its permeabilization leads to the release of pro-apoptotic factors. rsc.org

Furthermore, some guanidine-containing marine alkaloids and guanidine-modified iridium(III) complexes have been found to target mitochondria and promote apoptosis by upregulating ROS and causing the release of cytotoxic mitochondrial proteins. nih.govfrontiersin.org Polyhexamethylene guanidine phosphate (PHMG-p), a cationic disinfectant, has been shown to induce apoptosis in lung epithelial cells through endoplasmic reticulum stress, which then activates the mitochondria-associated apoptotic pathway. mdpi.com Preliminary research also suggests that certain guanidine derivatives may exhibit anticancer effects by inducing apoptosis in cancer cells. smolecule.com

Rac1 Inhibition

The Rho GTPase Rac1 is a key regulator of various cellular processes, including cytoskeleton organization, cell proliferation, and survival. google.comchemrxiv.org Aberrant Rac1 activity is frequently observed in human cancers and is associated with metastasis and drug resistance. nih.gov Consequently, the inhibition of Rac1 has emerged as a promising therapeutic strategy.

Phenyl-guanidine derivatives have been identified as potent and selective inhibitors of the Rho-related Rac1 GTPase cell protein. google.commdpi.com These compounds act by blocking the interaction of Rac1 with its guanosine (B1672433) exchange factors (GEFs), which are responsible for its activation. google.com A new family of N,N'-disubstituted guanidines has been studied for their structure-activity relationships as Rac1 inhibitors. nih.govscispace.com One such analogue, 1D-142, demonstrated superior antiproliferative activity in human cancer cell lines and higher potency as a Rac1-GEF interaction inhibitor compared to its parent compounds. chemrxiv.orgnih.gov This compound was also shown to reduce Rac1-mediated signaling pathways involved in cell proliferation and migration in non-small cell lung cancer (NSCLC). chemrxiv.orgnih.gov

The development of these guanidine-based Rac1 inhibitors represents a significant advancement in the search for new preclinical candidates for cancer therapy. nih.govmdpi.com

Complex Interaction with NMDA Receptor Ionophore

Analogues of this compound, such as N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine (GMOM), exhibit a complex mechanism of interaction with the N-methyl-D-aspartate (NMDA) receptor ionophore. This interaction is characterized by several distinct features observed in radioligand binding assays.

Non-Linear Scatchard Plots and Biphasic Inhibition

Binding studies of the tritiated analogue, [³H]GMOM, have revealed non-linear Scatchard plots. Specifically, Scatchard transformation of homologous inhibition data resulted in concave upward curves for both [³H]GMOM and the reference ligand [³H]MK-801. This type of curve is indicative of a complex binding mechanism, such as the presence of multiple binding sites with different affinities or cooperative binding.

Furthermore, the inhibition of [³H]GMOM binding by known NMDA receptor open channel blockers, such as (+)-MK-801, (R,S)-ketamine, and memantine (B1676192), is biphasic. This means that the inhibition occurs with dual affinity, further supporting the notion of a complex interaction with the NMDA receptor ionophore. This biphasic inhibition was observed both in the presence and absence of NMDA receptor agonists. In contrast, GMOM inhibited the binding of [³H]MK-801 in a monophasic manner.

Bi-Exponential Association Kinetics

The association kinetics of [³H]GMOM binding to the NMDA receptor also point to a complex interaction. In the presence of the agonists L-glutamate and glycine (B1666218), the association of the radioligand follows a bi-exponential pattern. This suggests that the binding process involves at least two distinct steps or states, which could be related to different conformational states of the receptor or the ligand accessing the binding site within the ion channel. This bi-exponential association was also observed for the reference ligand [³H]MK-801.

The combination of non-linear Scatchard plots, biphasic inhibition by open channel blockers, and bi-exponential association kinetics strongly indicates a multifaceted and intricate mechanism of interaction for GMOM and, by extension, its analogues with the NMDA receptor ionophore.

Interactive Data Tables

Table 1: Inhibition of [³H]GMOM Binding by NMDA Receptor Antagonists

InhibitorAgonist ConditionInhibition Profile
(+)-MK-801With and WithoutBiphasic (Dual Affinity)
(R,S)-KetamineWith and WithoutBiphasic (Dual Affinity)
MemantineWith and WithoutBiphasic (Dual Affinity)

Table 2: Association Kinetics of Radioligand Binding to NMDA Receptor

RadioligandAgonist ConditionKinetic Model
[³H]GMOML-glutamate/glycineBi-exponential
[³H]MK-801L-glutamate/glycineBi-exponential

Structure Activity Relationship Sar Studies of N 2 Chloro Phenyl Guanidine Derivatives

Impact of Aromatic Ring Substituents on Biological Activity

Substituents on the phenyl ring of N-(2-Chloro-phenyl)-guanidine derivatives play a pivotal role in determining their biological activity. The nature, position, and electronic properties of these substituents can significantly alter the molecule's interaction with biological targets.

The presence of a chlorine atom on the aromatic ring introduces unique electronic properties that affect the compound's reactivity and biological activity. solubilityofthings.com As an electron-withdrawing group, chlorine influences the electron distribution within the aromatic ring, which can lead to local electronic attraction or repulsion, thereby affecting how the molecule interacts with target sites. vulcanchem.comnih.gov This modification of the electronic landscape is a key factor in the structure-activity relationships of these derivatives. solubilityofthings.com

In a study of galactokinase inhibitors, substituting the phenyl ring with a chlorine atom at the 2-position was found to be favorable for activity, whereas substitutions at the 3- and 4-positions resulted in a complete loss of activity. nih.gov This highlights the critical influence of the chlorine atom's position on biological function.

The phenyl ring itself is a crucial scaffold for biological activity. In studies of MSK1 inhibitors, the direct linkage of a phenyl ring to the pyridine (B92270) nucleus was found to be critical; replacing it with an alkyl spacer led to inactive compounds. mdpi.com The aromatic nature of the phenyl ring allows for various types of interactions, including hydrophobic and π-π stacking interactions with biological targets. mdpi.com

Systematic decoration of the phenyl ring has demonstrated its importance. For instance, adding halogen substituents like fluorine or chlorine can improve potency compared to an unsubstituted phenyl group. nih.gov Similarly, introducing hydroxyl, ester, or carboxylate groups at specific positions can lead to significant improvements in inhibitory activity, underscoring the phenyl ring's role as a platform for molecular optimization. nih.gov

Role of the Guanidinium (B1211019) Group in Pharmacological Efficacy

The guanidinium group is a fundamental component for the pharmacological efficacy of these derivatives. ontosight.ainih.gov As one of the most basic functional groups in organic chemistry, it is typically protonated at physiological pH, forming a guanidinium cation. sci-hub.sersc.org This positive charge and the group's ability to form multiple hydrogen bonds are crucial for its interaction with biological targets such as enzymes and receptors. sci-hub.senih.govresearchgate.net

The guanidinium group's unique forked structure allows it to form strong non-covalent interactions, binding to anions like carboxylates and phosphates through hydrogen bonding and charge pairing. sci-hub.se This capability is central to its biological function. Furthermore, the guanidinium group is vital for cellular uptake, with guanidinium-containing compounds showing significantly higher uptake compared to their amino analogs. nih.gov The efficiency of cellular entry often increases with the number of guanidinium groups present in a molecule. nih.gov

Correlation between Structural Modifications and Enhanced Efficacy/Reduced Side Effects

A clear correlation exists between specific structural modifications of this compound derivatives and their pharmacological profiles. Strategic alterations can lead to enhanced efficacy and potentially reduced side effects by improving target selectivity and metabolic stability. solubilityofthings.comnih.gov

For example, replacing a flexible alkyl chain with a more rigid structure, such as an aryl or cycloalkyl ring, can better fit a receptor's binding site by reducing conformational flexibility, which in turn can shift the activity profile of the compound. acs.org In the development of BACE1 inhibitors, cyclic acylguanidines were designed based on their favorable pharmacokinetic properties and selectivity. mdpi.com Similarly, in the pursuit of anticancer agents, modifications to the lipophilic parts of guanidinium-based compounds and replacement of the guanidine (B92328) moiety itself were explored to improve cytotoxicity against cancer cell lines. mdpi.com These studies demonstrate that rational structural modifications are a key strategy for optimizing the therapeutic potential of guanidine derivatives.

Optimization of Substituent Positions for Activity

The placement of substituents on the aromatic ring is a critical determinant of biological activity. The "ortho effect," where a substituent is placed at the 2-position of the phenyl ring, often leads to unique biological outcomes compared to meta (3-position) or para (4-position) substitutions.

In one study on MSK1 inhibitors, a 3-chloro derivative showed significantly better activity than the parent compound, while chloro and trifluoromethyl groups at the para position were less effective. mdpi.com Conversely, in a different series of compounds targeting galactokinase, a 2-chloro substitution was favorable, but 3- and 4-chloro substitutions abolished activity. nih.gov Another study on anti-inflammatory agents found that an ortho-chloro substituted compound was highly potent. mdpi.com

The antimicrobial activity of benzyl (B1604629) guanidine derivatives also shows a strong dependence on substituent position. For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m was identified as a highly potent antimicrobial agent, highlighting the synergistic effect of having specific substituents at defined positions. mdpi.comnih.gov

SAR in Specific Therapeutic Areas

The principles of SAR are instrumental in tailoring this compound derivatives for specific therapeutic applications, such as antimicrobial and anti-inflammatory agents.

Numerous studies have detailed the SAR of phenyl guanidine derivatives as antimicrobial agents. mdpi.comnih.gov The activity against bacterial strains like Staphylococcus aureus and Escherichia coli is highly dependent on the substitution pattern on the aromatic ring.

For instance, dichlorobenzyl derivatives demonstrated significant potency against S. aureus. nih.gov The introduction of a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, alongside a chlorine atom can lead to potent antibacterial compounds. The position of these groups is crucial; derivative 9m with a 2-chloro and 3-trifluoromethyl substitution on a benzyloxy moiety showed excellent activity. mdpi.comnih.gov

Compound IDR (Substitution Pattern)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliReference
9m 3-(2-Chloro-3-trifluoromethyl)-benzyloxy0.51 mdpi.com, nih.gov
9v 4-Chloro-3-trifluoromethyl-benzyl0.54 nih.gov
10j 4-Chloro-benzyloxy (aminoguanidine hydrazone)44 mdpi.com, nih.gov
10d 4-Trifluoromethyl-benzyloxy (aminoguanidine hydrazone)116 nih.gov
9g 2,3-Dichloro-benzyl1>256 nih.gov

This table presents a selection of N-phenyl-guanidine derivatives and their corresponding Minimum Inhibitory Concentrations (MICs) against two bacterial strains.

Guanidine derivatives have also been recognized for their anti-inflammatory properties. asianpubs.orgnih.gov SAR studies in this area have shown that the nature and position of substituents on the phenyl ring significantly influence this activity.

In one series of N-substituted guanidines, the presence of a methoxy (B1213986) group at the para position of the phenyl ring was found to enhance anti-inflammatory activity. asianpubs.org In another study of eugenol (B1671780) derivatives, a compound with a chloro group at the ortho position of the N-phenyl acetamide (B32628) moiety was the most potent, showing higher activity than a meta-chloro or meta-trifluoromethyl derivative. mdpi.com These findings indicate that electronic and steric factors of the substituents play a key role in modulating anti-inflammatory effects.

Lead StructureSubstituent on Phenyl RingPositionObserved Anti-inflammatory EffectReference
N-Substituted GuanidinesMethoxy (-OCH₃)paraEnhanced activity asianpubs.org
Eugenol-acetamide conjugateChloro (-Cl)orthoHighly potent (IC₅₀ = 67.02 µM) mdpi.com
Eugenol-acetamide conjugateChloro (-Cl)metaActive (IC₅₀ = 96.23 µM) mdpi.com
Eugenol-acetamide conjugateTrifluoromethyl (-CF₃)metaActive (IC₅₀ = 106.8 µM) mdpi.com
Naphthimidazoles4-Methoxyphenyl2-position of imidazoleFavored activity (45-50% edema inhibition) nih.gov
NaphthimidazolesChloro- or hydroxy-phenyl2-position of imidazoleReduced activity (1-20% edema inhibition) nih.gov

This table summarizes the structure-activity relationship findings for various guanidine derivatives concerning their anti-inflammatory activity.

Influence of Conformational Restriction on Activity

In the exploration of structure-activity relationships (SAR), medicinal chemists often employ the strategy of conformational restriction to enhance the potency, selectivity, and metabolic stability of a lead compound. This approach involves modifying a flexible molecule to limit the number of conformations it can adopt. By "locking" the molecule into a shape that is presumed to be the "bioactive conformation"—the specific three-dimensional arrangement required for optimal interaction with its biological target—it is possible to improve its pharmacological profile. For derivatives of N-phenyl-guanidine, this strategy has been explored by incorporating the flexible side chains and core structures into more rigid ring systems.

Research into guanidine derivatives has demonstrated that replacing flexible alkyl chains with more rigid cyclic structures can significantly impact biological activity. nih.gov A key objective of this design strategy is to reduce the number of rotatable bonds, thereby creating more conformationally constrained compounds. nih.gov This restriction can help elucidate the optimal spatial arrangement of key pharmacophoric features necessary for molecular recognition and binding at the target receptor.

One notable approach involves the substitution of a flexible seven-methylene alkyl chain in certain guanidine derivatives with a 1,4-cyclohexylene or a p-phenylene group. nih.gov This modification not only reduces flexibility but also allows for the investigation of stereochemical effects on activity. For instance, in derivatives bearing a 1,4-disubstituted cyclohexylene ring, the (E) and (Z) isomers can be separated and tested independently to determine if a specific geometric arrangement is favored for biological activity. nih.gov

Another strategy to explore the effects of conformational restriction is the incorporation of the guanidine moiety into a cyclic scaffold. nih.govmdpi.com For example, tetrahydroisoquinoline-based compounds have been synthesized to assess how constraining the guanidine group affects antimicrobial activity. nih.govmdpi.com This involves building the guanidine functionality onto the rigid tetrahydroisoquinoline framework, which limits the conformational freedom of the N-aryl portion relative to the guanidine group.

Studies on other related aromatic compounds have also validated this principle. In the development of antimicrobial agents, bisbiguanide moieties have been replaced by conformationally restricted cyclic isosteres, leading to potent compounds whose activity is dependent on their lipophilicity and basicity. researchgate.net Similarly, the design of potent histamine (B1213489) H3 antagonists has involved the creation of conformationally restricted, non-imidazole 4-phenoxypiperidines. nih.gov These examples from related fields underscore the general utility of conformational restriction as a tool to refine the SAR of guanidine-containing molecules.

The data from these studies reveal how restricting molecular flexibility can fine-tune the interaction with a biological target. The tables below present findings from studies on conformationally restricted guanidine derivatives, illustrating the impact of these structural modifications on biological activity.

Table 1: Antimicrobial Activity of Conformationally Restricted Guanidine Derivatives This table shows the Minimum Inhibitory Concentration (MIC) values for tetrahydroisoquinoline-based guanidine derivatives against Staphylococcus aureus and Escherichia coli. The incorporation of the guanidine group into this rigid framework was explored to understand the effects of conformational restriction. nih.govmdpi.com

Compound IDStructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
9m 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative0.51
10a Aminoguanidine hydrazone derivative44
10d 3-(4-trifluoromethyl)-benzyloxy derivative116
10j Aminoguanidine hydrazone derivative44
45a para-substituted phenyl guanidine derivative8>32

Computational Chemistry and Molecular Modeling of N 2 Chloro Phenyl Guanidine

In Silico Approaches for Predicting Biological Interactions

In silico methods are pivotal in modern drug discovery, offering a rapid and cost-effective means to predict how a molecule like N-(2-Chloro-phenyl)-guanidine might interact with biological targets. These approaches encompass a range of computational tools that simulate the physical and chemical interactions between the compound and a protein or other macromolecule.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to forecast its binding mode and affinity to the active site of a target protein.

For instance, in studies of related guanidine (B92328) derivatives, molecular docking has been instrumental in understanding their inhibitory mechanisms. Although specific docking studies on this compound are not extensively reported in publicly available literature, the methodology would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant biological target. For example, docking simulations of sulfonylurea/guanidine derivatives with the aldose reductase enzyme (AKR1C1) have been performed to predict binding affinities. researchgate.net Such studies reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A hypothetical docking of this compound would likely show the guanidinium (B1211019) group forming key hydrogen bonds with polar residues in the active site, while the 2-chlorophenyl moiety could engage in hydrophobic or halogen-bond interactions. mdpi.com

A study on coumarin-pyrimidine hybrids, which incorporated a guanidine moiety, utilized molecular docking to elucidate the inhibitory potential against α-amylase and α-glucosidase. nih.gov The results indicated that specific substitutions on the phenyl ring, such as a chloro group, significantly influenced the binding affinity. nih.gov

Table 1: Illustrative Molecular Docking Parameters for Guanidine Derivatives against a Hypothetical Protein Target

ParameterValueReference
Binding Affinity (kcal/mol)-7.5Fictional Data
Hydrogen Bond InteractionsGlu12, Asp45Fictional Data
Hydrophobic InteractionsPhe89, Leu92Fictional Data
Halogen Bond InteractionsTyr56Fictional Data

This table is for illustrative purposes as specific data for this compound is not available.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes and stability of the system over time. While specific MD simulation studies on this compound are not readily found in the literature, the principles of this technique are widely applied to similar compounds.

A 2023 study on coumarin-pyrimidine hybrids with a 3-chlorophenyl substituent utilized molecular dynamics simulations to analyze the stability of the ligand-protein complex, highlighting the importance of various energy components like Coulomb and van der Waals forces in binding. nih.gov

Binding Site Analysis Using Computational Methods

Computational tools can be used to identify and characterize the binding sites of proteins, which is crucial for structure-based drug design. nih.gov For a molecule like this compound, understanding the specific features of its binding pocket on a target protein is key to optimizing its interactions.

Methods like SiteMap are used to locate and analyze potential binding sites on a protein's surface, predicting their "druggability." nih.gov Such an analysis for a target of this compound would identify key regions for hydrogen bonding, hydrophobic interactions, and potential for halogen bonding involving the chlorine atom. The guanidinium group, with its multiple hydrogen bond donors, would be expected to interact with negatively charged or polar residues like aspartate or glutamate (B1630785). The chlorophenyl ring would likely fit into a hydrophobic pocket, with the chlorine atom potentially forming a halogen bond with an electron-rich atom in the protein backbone or a side chain.

In studies of other inhibitors, the deconstruction of a ligand into its constituent fragments helps in identifying the "anchor" fragment that contributes most to the binding energy. nih.gov For this compound, the guanidinium group would likely serve as a strong anchor due to its ability to form multiple hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

While a detailed QSAR study specifically for a series of this compound analogs is not prominent in the literature, the approach has been applied to similar classes of compounds. For instance, a doctoral thesis has mentioned the development of a QSAR model for 3-chlorophenylguanidine derivatives against the larvae of Aedes aegypti. grafiati.com Generally, QSAR models for guanidine-containing compounds might use descriptors such as hydrophobicity (LogP), molar refractivity, and various topological and electronic parameters to correlate with biological activity. nih.govcust.edu.tw

For this compound and its analogs, a QSAR study would involve synthesizing a series of derivatives with variations in the substitution pattern on the phenyl ring. The biological activity of these compounds would be experimentally determined, and then a mathematical model would be built to relate the structural changes to the observed activity. Such a model could predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent molecules.

Table 2: Hypothetical QSAR Descriptors and Their Influence on the Activity of Phenylguanidine Analogs

DescriptorInfluence on ActivityReference
LogP (Hydrophobicity)Positive Correlation nih.gov
Molar RefractivityPositive Correlation nih.gov
Presence of Electron-Withdrawing GroupsActivity Dependent on Position cust.edu.tw
Topological Polar Surface Area (TPSA)Negative CorrelationFictional Data

This table is illustrative and based on general principles of QSAR studies on related compounds.

Prediction of Electronic Properties and Their Correlation with Activity

The electronic properties of a molecule, such as its charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), play a crucial role in its biological activity. Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to predict these properties.

For this compound, DFT calculations can provide valuable information about its reactivity and interaction potential. The calculated molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule. The guanidinium group would be expected to be an electron-rich, nucleophilic region, while the chlorophenyl ring would have a more complex distribution of charge due to the presence of the electronegative chlorine atom. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO energy gap suggests higher reactivity. researchgate.net These calculated electronic properties can then be used as descriptors in QSAR models to establish a correlation with the biological activity of a series of compounds.

While specific quantum chemical studies on this compound are not widely published, a study on a fluorescent Schiff base containing a 2-chlorophenyl methanimine (B1209239) moiety utilized DFT to analyze its electronic structure and stability. nih.gov

Table 3: Computed Electronic Properties of this compound from PubChem

PropertyValueSource
Molecular Weight169.61 g/mol nih.gov
XLogP3-AA1 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count1 nih.gov
Exact Mass169.0406750 Da nih.gov
Topological Polar Surface Area64.4 Ų nih.gov
Heavy Atom Count11 nih.gov
Formal Charge0 nih.gov
Complexity154 nih.gov

Analytical Techniques and Methodologies for N 2 Chloro Phenyl Guanidine

Chromatographic Methods for Quantification and Separation

Chromatographic techniques are essential for separating N-(2-Chloro-phenyl)-guanidine from impurities or other components in a mixture, as well as for its quantification. High-performance liquid chromatography, micellar electrokinetic capillary chromatography, and gas chromatography-mass spectrometry are powerful methods employed for these purposes. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of guanidine (B92328) compounds due to its high resolution and sensitivity. For this compound, which is a polar and potentially ionizable compound, reversed-phase HPLC is a suitable approach. Often, an ion-pairing agent is added to the mobile phase to improve peak shape and retention of the analyte on a non-polar stationary phase. Alternatively, derivatization can be employed to enhance detection, particularly for trace-level analysis. thermofisher.com

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that allows for the separation of both neutral and charged analytes. wikipedia.org This makes it particularly well-suited for the analysis of guanidines, which can exist in a protonated, charged state. MEKC combines the principles of electrophoresis and chromatography, utilizing a surfactant added to the buffer at a concentration above its critical micelle concentration (CMC) to form micelles. kapillarelektrophorese.comnih.gov These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of the analyte between the micelles and the surrounding aqueous buffer. nih.gov

The technique offers high efficiency, short analysis times, and requires minimal sample and reagent volumes. scispace.com For this compound, MEKC can serve as a powerful orthogonal method to HPLC for purity assessment and quantification. nih.gov

ParameterCondition
Capillary Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length)
Buffer 25 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (B86663) (SDS)
Applied Voltage 20 kV
Detection UV at 214 nm
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu Due to the low volatility of guanidine compounds, a derivatization step is typically necessary to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis. thermofisher.com Common derivatizing agents include silylating agents or acylating agents.

Once separated by the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for unequivocal identification. etamu.edu This method is particularly useful for impurity profiling and structural confirmation.

ParameterCondition
Derivatization Reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silylated derivative
GC Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow rate
Injector Temp. 250 °C
Oven Program Temperature programmed from 100 °C to 280 °C
MS Ionization Electron Impact (EI) at 70 eV
MS Detector Quadrupole or Time-of-Flight (TOF)

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound. Infrared and Nuclear Magnetic Resonance spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms. vulcanchem.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. libretexts.org The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the guanidinium (B1211019) group, the aromatic ring, and the carbon-chlorine bond. vulcanchem.com

Key absorption bands include the N-H stretching vibrations of the primary and secondary amines in the guanidine moiety, the C=N stretching of the imine group, and various vibrations associated with the substituted benzene (B151609) ring. researchgate.net

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (guanidinium NH₂)
3200 - 3100N-H stretching (secondary amine)
1650 - 1630C=N stretching (conjugated guanidine)
1600 - 1580C=C stretching (aromatic ring)
~750C-Cl stretching (aryl chloride)

Note: The exact positions of the peaks can be influenced by the sample state (e.g., solid KBr pellet vs. solution) and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the molecular structure of organic compounds. uoanbar.edu.iqrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, signals corresponding to the aromatic protons and the guanidine N-H protons are expected. The aromatic protons on the 2-chlorophenyl ring typically appear as a complex multiplet. The protons on the nitrogen atoms of the guanidine group often appear as broad signals due to rapid chemical exchange and quadrupole broadening effects from the nitrogen nuclei.

Chemical Shift (δ) ppmMultiplicityAssignment
~7.5 - 7.0MultipletAromatic protons (C₆H₄)
~7.1 - 6.8Broad singletGuanidinium NH protons

Note: Chemical shifts are referenced to a standard like Tetramethylsilane (TMS) and can vary depending on the solvent used (e.g., DMSO-d₆, D₂O).

¹³C NMR Spectroscopy The ¹³C NMR spectrum shows a signal for each chemically non-equivalent carbon atom in the molecule. oregonstate.edu This technique is highly effective for confirming the carbon skeleton. The spectrum of this compound will display signals for the carbons in the aromatic ring and a distinct signal for the carbon of the C=N group in the guanidine moiety, which typically resonates at a low field (downfield).

Chemical Shift (δ) ppmAssignment
~160Guanidine C=N carbon
~135 - 120Aromatic carbons (C₆H₄)

Note: The signals for the aromatic carbons can be further assigned based on their substitution pattern and coupling with protons.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is a valuable technique for characterizing compounds containing chromophores. The guanidine moiety itself does not absorb significantly in the UV-Vis region, but when attached to a phenyl ring, as in this compound, the conjugated π-system gives rise to characteristic absorption bands.

The UV spectrum is determined by passing a beam of light through a solution of the compound in a transparent solvent and measuring the absorbance at various wavelengths. msu.edu The wavelength of maximum absorbance (λmax) is a key characteristic. For phenyl-substituted guanidines, the position and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring. cdnsciencepub.com

For instance, a series of 2-phenyl-1,1,3,3-tetramethylguanidine derivatives exhibit distinct UV absorption maxima. cdnsciencepub.com A closely related compound, N-(2-Fluoro-phenyl)-guanidine, shows a maximum absorption (λₘₐₓ) at 265 nm in an aqueous solution, which is attributed to π→π* electronic transitions within the conjugated system of the fluorophenyl-guanidine structure. It is expected that this compound would exhibit a similar absorption profile, likely with a λmax in the range of 260-270 nm due to the presence of the chlorophenyl group conjugated with the guanidine moiety.

X-Ray Diffraction for Structural Elucidation

Studies on various N,N'-substituted guanidines show that both intramolecular and intermolecular interactions, particularly hydrogen bonding, play a significant role in dictating the final structure in the crystal lattice. mdpi.comresearchgate.net The conformation of sulfonyl-N-hydroxyguanidine derivatives, for example, has been investigated using X-ray crystallography, revealing the stacking of aromatic rings. acs.org

In a crystal structure containing a 2-chlorophenyl-guanidine moiety bound to carboxypeptidase B, the guanidine group was observed forming specific hydrogen bonds with an aspartate residue in the enzyme's active site. rcsb.org Analysis of related structures, such as 1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine, shows how the electronic properties of the chloro-substituted ring and intermolecular hydrogen bonding patterns determine the tautomeric form and crystal packing. mdpi.comresearchgate.net These findings underscore the power of X-ray diffraction in elucidating the precise structural details of this compound and its derivatives.

Derivatization Strategies for Analytical Enhancement

Guanidino compounds like this compound can be challenging to detect at trace levels because they often lack a strong native chromophore or fluorophore. google.com Chemical derivatization is a widely used strategy to overcome this limitation by covalently modifying the analyte to yield a product with enhanced detectability for spectrophotometric or spectrofluorimetric analysis. semanticscholar.org This approach is fundamental for sensitive quantification, especially in complex biological samples. oup.com

Spectrophotometric derivatization involves reacting the target analyte with a reagent to form a colored derivative that absorbs light strongly in the visible region of the electromagnetic spectrum. semanticscholar.org This chemical modification introduces a chromophoric moiety into the molecule, enabling its quantification using a standard UV-Vis spectrophotometer. tandfonline.com The primary goal is to shift the absorption maximum to a longer wavelength where there is less interference from other components in the sample matrix. semanticscholar.org Reagents like nitrobenzoyl chlorides or 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are used to introduce chromophores to amine groups, which is applicable to the guanidino group. tandfonline.com

For even higher sensitivity, spectrofluorimetric derivatization is employed. This technique converts the non-fluorescent guanidine moiety into a highly fluorescent derivative. semanticscholar.org The resulting product can be excited at a specific wavelength, and the emitted light is measured at a different, longer wavelength. This method offers superior sensitivity and selectivity compared to absorption-based methods because fewer compounds naturally fluoresce, leading to lower background interference. nih.govaau.dk Reagents such as 9,10-phenanthrenequinone (PQ) and benzoin (B196080) are known to react with the guanidino group to produce stable, fluorescent derivatives suitable for trace analysis. google.comtandfonline.com

A variety of reagents have been developed for the derivatization of the guanidino functional group, enabling analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice of reagent depends on the analytical technique and the required sensitivity.

Key derivatizing reagents for guanidino compounds include:

Benzoin: Reacts with guanidino compounds under alkaline conditions to form highly fluorescent derivatives. google.com This method has been adapted for the sensitive and selective quantification of guanidine in various samples using LC-MS. nih.govaau.dk

Glyoxal (B1671930): Used for pre-column derivatization of guanidino compounds for GC analysis with flame ionization detection (FID). oup.com The reaction is typically performed at a neutral to slightly alkaline pH (e.g., pH 7.5). oup.com

9,10-Phenanthrenequinone (PQ): A well-established reagent for creating stable fluorescent derivatives with guanidine and its substituted forms, enabling their estimation. tandfonline.com

4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): This agent reacts with primary and secondary amine groups to yield derivatives with strong absorption and fluorescence, making it suitable for the analysis of guanidines. semanticscholar.orgtandfonline.com The reaction is typically carried out in a borate buffer at an alkaline pH. tandfonline.com

Isovaleroylacetone and Ethyl Chloroformate: This combination of reagents is used for the GC determination of guanidino compounds, offering improved sensitivity and shorter analysis times. nih.gov

1,2-Naphthoquinone-4-sulfonate: Employed as a fluorogenic reagent in post-column derivatization systems for the HPLC analysis of guanidino compounds. nih.gov

Table 1: Derivatizing Reagents for Guanidino Compounds

Derivatizing Reagent Analytical Method Detection Principle Key Reaction Conditions Reference(s)
Benzoin HPLC-Fluorescence, LC-MS Forms fluorescent derivative Alkaline pH (9.0-9.5), 80-100°C google.comnih.gov
Glyoxal GC-FID Forms GC-amenable derivative pH 6-8 (optimum 7.5) oup.com
9,10-Phenanthrenequinone (PQ) HPLC-Fluorescence Forms stable fluorescent derivative Alkaline conditions tandfonline.com
NBD-Cl HPLC-Fluorescence/UV Forms fluorescent/colored derivative Alkaline pH (e.g., Borate buffer pH 9) tandfonline.com
Isovaleroylacetone / Ethyl Chloroformate GC-FID Forms GC-amenable derivative - nih.gov
1,2-Naphthoquinone-4-sulfonate HPLC-Fluorescence Post-column reaction forms fluorophor Alkaline solution nih.gov

Application in Biofluid Analysis

The determination of guanidino compounds in biological fluids such as blood, serum, and urine is of significant clinical interest, as elevated levels of certain guanidines are associated with conditions like uremia. researchgate.nethmdb.ca The analytical methods developed for this compound and related compounds are directly applicable to biofluid analysis. However, the complexity of these matrices requires efficient sample preparation, typically involving deproteinization, followed by a sensitive detection method. nih.govresearchgate.net

Derivatization-based HPLC and GC methods are frequently employed for quantifying guanidino compounds in deproteinized serum from both healthy individuals and uremic patients. oup.comnih.govresearchgate.net For example, a GC method using isovaleroylacetone and ethyl chloroformate as derivatizing reagents successfully quantified eight different guanidino compounds in the serum of healthy volunteers and uremic patients, with recoveries from spiked serum samples ranging from 96.1% to 98.9%. nih.gov Another study utilized glyoxal as a derivatizing reagent for GC analysis, achieving detection limits in the range of 0.024–0.034 µmol/L in serum samples. oup.comresearchgate.net

More recently, methods using benzoin derivatization coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for quantifying guanidine in human urine and other complex matrices, offering high sensitivity and selectivity with a lower limit of quantification around 50 nM. nih.govaau.dk These advanced analytical strategies, combining derivatization with powerful separation and detection techniques, are essential for the accurate measurement of this compound and its metabolites in biofluid analysis.

Preclinical and Translational Research on N 2 Chloro Phenyl Guanidine

In Vitro Pharmacological Assays

The initial characterization of N-(2-Chloro-phenyl)-guanidine, also referred to in scientific literature as GMOM, involved a series of in vitro pharmacological assays to determine its binding affinity and selectivity for various biological targets. These studies are foundational in understanding a compound's potential therapeutic or diagnostic applications.

Screening of the compound against a wide array of receptors and enzymes revealed a significant and selective affinity for the NMDA receptor. Specifically, it binds to the ion-channel site of the NMDA receptor, acting as a non-competitive antagonist. This is the same site where other well-known antagonists like MK-801 and ketamine exert their effects. frontiersin.orgresearchgate.net

In radioligand binding assays using rat forebrain preparations, the tritiated form of the compound, [³H]GMOM, was compared with the established NMDA receptor ion-channel ligand [³H]MK-801. frontiersin.org These assays demonstrated that the binding of [³H]GMOM is modulated by NMDA receptor agonists such as L-glutamate and glycine (B1666218), although to a lesser extent than [³H]MK-801. frontiersin.org The interaction of GMOM with the NMDA receptor is complex, as indicated by non-linear Scatchard plots and bi-exponential association kinetics, suggesting a multi-faceted binding mechanism at the ionophore. frontiersin.org

Crucially, GMOM displayed a high degree of selectivity, being at least 70-fold more selective for NMDA receptors over a panel of 80 other potential biological targets. frontiersin.org This high selectivity is a desirable characteristic for a research tool or potential therapeutic agent, as it minimizes off-target effects.

Table 1: In Vitro Binding Properties of GMOM
ParameterFindingReference
Target N-methyl-D-aspartate (NMDA) Receptor Ion-Channel Site frontiersin.orgresearchgate.net
Binding Affinity (IC₅₀) ~19 nmol L⁻¹ (in inhibiting [³H]MK-801 binding) frontiersin.org
Selectivity At least 70-fold more selective for NMDA receptors over 80 other targets frontiersin.org
Mechanism Non-competitive antagonist frontiersin.org
Binding Regulation Modulated by NMDA receptor agonists (L-glutamate/glycine) frontiersin.org
Kinetics Bi-exponential association kinetics frontiersin.org

In Vivo Efficacy Studies in Animal Models

While this compound has been extensively studied as an imaging agent, its direct therapeutic efficacy in animal models of specific diseases, such as metabolic disorders, is not as well-documented in publicly available research.

Rodent Models (e.g., Obese Diabetic Mice)

There is a lack of direct scientific reports on the in vivo efficacy of this compound for treating conditions like obesity or diabetes in rodent models. However, the broader class of NMDA receptor antagonists has been investigated in this context. Studies on other NMDA receptor antagonists, such as memantine (B1676192) and MK-801, have shown that their administration to obese mice can lead to weight loss and reduced food intake. frontiersin.orgthno.org Furthermore, blockade of the NMDA receptor has been shown to decrease susceptibility to insulin (B600854) resistance and hepatic steatosis in obese mice. thno.org These findings provide a rationale for investigating compounds like this compound for potential therapeutic effects in metabolic diseases, although direct evidence for this specific compound is not currently available.

Non-Human Primate Models (e.g., Rhesus Monkeys)

Similarly, there are no specific studies on the therapeutic efficacy of this compound in non-human primate models of diabetes. Rhesus monkeys are considered a valuable model for studying human diabetes due to similarities in disease progression. nih.govresearchopenworld.com Research in these models has been crucial for understanding the disease and testing various therapeutic interventions. nih.gov While NMDA receptor antagonists have been studied in rhesus monkeys in the context of neuroscience, their application for metabolic diseases in these models has not been a primary focus of published research. nih.govpsu.edu

Evaluation as a Lead Compound for Therapeutic Development

A lead compound is a chemical starting point for the development of a new drug. This compound has been identified as a significant lead compound, primarily due to its high affinity and selectivity for the NMDA receptor ion channel. nih.govnews-medical.net Its chemical structure has served as a template for the synthesis of new series of substituted N,N′-diaryl-N-methylguanidines with the aim of developing improved therapeutic or diagnostic agents. nih.govnih.gov

The development of derivatives from a lead compound often aims to enhance desirable properties such as metabolic stability, bioavailability, or binding affinity, while minimizing any undesirable characteristics. In the case of this compound, its structure has been systematically modified to create new molecules with potentially superior pharmacological profiles for targeting the NMDA receptor. nih.govnih.gov

Positron Emission Tomography (PET) Tracer Development and Human Imaging Studies

A significant area of research for this compound has been its development and use as a positron emission tomography (PET) tracer for imaging NMDA receptors in the brain. PET is a powerful in vivo imaging technique that allows for the quantitative measurement of biological processes.

[11C]GMOM as a Selective NMDA Receptor PET Tracer

For use in PET imaging, this compound was radiolabeled with carbon-11 (B1219553), a positron-emitting isotope, to create [¹¹C]N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine, commonly known as [¹¹C]GMOM. frontiersin.orgresearchgate.net This radiotracer has emerged as a key tool for studying the NMDA receptor in the living human brain.

Human imaging studies have confirmed that [¹¹C]GMOM can successfully quantify NMDA receptor binding. researchgate.netnih.gov A key validation of its utility came from studies where the administration of ketamine, another NMDA receptor antagonist, led to a significant reduction in the brain uptake of [¹¹C]GMOM, demonstrating that the tracer is indeed binding to the target site. researchgate.net Specifically, an intravenous dose of ketamine was shown to reduce the net influx rate of the radiotracer in the whole brain gray matter by an average of 66%. researchgate.netnih.gov

Dosimetry studies in healthy human subjects have shown that [¹¹C]GMOM has a favorable radiation dose profile, which is at the lower end of the range for other carbon-11 labeled ligands. researchgate.netnih.gov This allows for the possibility of conducting multiple PET scans in a single individual, which is advantageous for test-retest studies or for evaluating the effects of a pharmacological challenge. researchgate.netnih.gov

Table 2: Characteristics of [11C]GMOM as a PET Tracer
PropertyDescriptionReference
Radiolabel Carbon-11 (¹¹C) frontiersin.orgresearchgate.net
Target NMDA Receptor Ion-Channel Site frontiersin.orgresearchgate.net
Validation in Humans Binding is displaceable by ketamine researchgate.netnih.gov
Dosimetry Low effective radiation dose, allowing for serial scans researchgate.netnih.gov
Application Quantification of NMDA receptor binding in the human brain researchgate.netnih.gov

Safety and Toxicological Considerations of Guanidine Derivatives

General Toxicity Profiles

Guanidine (B92328) and its derivatives can exhibit significant toxicity. For instance, guanidine hydrochloride is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. merck.commsd.com Symptoms of acute toxicity can include gastrointestinal disturbances, and neurological effects such as "pins and needles," irritability, and tremors. semanticscholar.org Chronic exposure may lead to kidney damage. semanticscholar.org

Specific toxicological data for N-(2-Chloro-phenyl)-guanidine is not extensively documented in publicly available literature. capotchem.cnnih.gov Material Safety Data Sheets (MSDS) for its hydrochloride salt indicate that the toxicological properties have not been thoroughly investigated and recommend handling it with care, including avoiding contact with skin and eyes and preventing inhalation. capotchem.cnaksci.com General advice in case of exposure includes seeking medical attention. capotchem.cn Given the known toxicity of other guanidine derivatives, a cautious approach to handling this compound is prudent until more specific data becomes available.

Cytotoxicity Evaluation

The cytotoxicity of guanidine derivatives is a critical aspect of their toxicological profile and can also be harnessed for therapeutic purposes, such as in anticancer agents. The introduction of a guanidine group can enhance the cytotoxicity of a parent molecule.

While direct cytotoxicity data for this compound is limited, studies on structurally related compounds suggest that it may possess cytotoxic potential. For example, a novel phenformin (B89758) derivative, 2-(2-chlorophenyl)ethylbiguanide, has been shown to have cytotoxic action on HT-29 cells under specific conditions. researchgate.net Furthermore, a series of sulfonyl-N-hydroxyguanidine derivatives, including those with a 4-chlorophenyl substituent, have been evaluated for their in vitro cytotoxicity against various human tumor cell lines. nih.gov Compounds such as N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonyl]-N"-hydroxyguanidine exhibited significant growth inhibition of solid tumor cell lines, indicating that the chlorophenyl group can be a component of highly cytotoxic molecules. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Sulfonyl-N-hydroxyguanidine Derivatives Against Human Tumor Cell Lines (Note: Data for this compound is not available. The following table is based on related compounds.)

CompoundCell LineGI50 (µM)
N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonyl]-N"-hydroxyguanidine (4n)COLO 2050.04
N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonyl]-N"-hydroxyguanidine (4n)KB0.05
N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonyl]-N"-hydroxyguanidine (4o)COLO 2050.03
N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonyl]-N"-hydroxyguanidine (4o)KB0.03

Source: Adapted from a study on sulfonyl-N-hydroxyguanidine derivatives. nih.gov

Relationship between Structural Features and Toxicity

For phenyl-substituted thioureas, a class of compounds related to phenyl-guanidines, the position of a substituent group has a marked effect on toxicity. usda.gov For instance, ortho- and para-chlorophenyl thioureas were found to be significantly more toxic to rats than the meta isomer. usda.gov This suggests that the ortho-chloro substitution in this compound may have a significant impact on its biological activity and toxicity. The introduction of a halogen, such as the chlorine atom in this compound, can influence the molecule's electronic properties and lipophilicity, which in turn can affect its interaction with biological targets and its ability to cross cell membranes.

In a study of diaryl guanidinium (B1211019) derivatives, the nature and size of substituents on the phenyl ring were found to be important for cytotoxicity. mdpi.com For example, the presence of fluorine or iodine at specific positions influenced the activity against cancer cell lines. mdpi.com This underscores the principle that even small changes to the chemical structure can lead to significant differences in toxicological outcomes.

Toxicological Efficacy in Pest Control (Insecticidal Activity)

Guanidine derivatives and other nitrogen-containing heterocyclic compounds have been investigated for their potential as pesticides. For instance, N-(4-Chlorophenyl)-N′-cyanoguanidine is recognized for its use as an insecticide and acaricide, acting by disrupting cellular respiration in target pests. cymitquimica.com

There is currently no specific information available in the scientific literature regarding the insecticidal activity of this compound. However, the demonstrated efficacy of other chlorinated phenyl guanidine derivatives in pest control suggests that this class of compounds warrants investigation for such applications. cymitquimica.com Studies on other heterocyclic compounds, such as those derived from 2-chloroquinoline, have also shown promising insecticidal activity against mosquito larvae. rsc.org This highlights the potential of exploring various substituted heterocyclic structures in the development of new pest control agents.

Table 3: Insecticidal Activity of Selected Heterocyclic Compounds Against Aphis craccivora (Note: Data for this compound is not available. The following table includes data for other related compounds to illustrate insecticidal efficacy.)

CompoundTarget SpeciesLC50 (ppm) - Adults (24h)LC50 (ppm) - Nymphs (24h)
[5-(4-chlorophenyl)-4-oxoimidazolidin-2-ylidene]cyanamide (3b)Aphis craccivora1.720.02
1-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-cyanoguanidine (4b)Aphis craccivora2.550.06

Source: Adapted from a study on oxoimidazolidine and cyanoguanidine compounds. researchgate.netresearchgate.net

Mechanisms of Toxicity (e.g., Electrophilic Metabolite Formation)

The mechanisms underlying the toxicity of guanidine derivatives can be varied. A primary mechanism for many guanidinium compounds is the disruption of cell membranes due to the cationic nature of the guanidinium group, which can interact with the negatively charged components of cell membranes. d-nb.info

For compounds containing a chlorophenyl group, such as this compound, other mechanisms of toxicity may also be relevant. For example, chlorophenoxy herbicides are known to exert their toxic effects through mechanisms such as the uncoupling of oxidative phosphorylation and damage to cell membranes. nih.gov While these are different molecules, the presence of the chlorophenyl moiety raises the possibility of shared toxicological pathways.

The formation of reactive or electrophilic metabolites is another potential mechanism of toxicity for many xenobiotics. This often involves metabolism by cytochrome P450 enzymes, which can introduce or expose functional groups that can then covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. While the specific metabolic fate of this compound has not been elucidated, it is plausible that it could undergo metabolic activation. However, there is no direct evidence from the searched literature to suggest that electrophilic metabolite formation is a primary mechanism of toxicity for this specific compound or for guanidine derivatives in general. The high stability of the protonated guanidinium group suggests that it is less likely to be a site of electrophilic activation. d-nb.info

Advanced Applications and Future Research Directions

N-(2-Chloro-phenyl)-guanidine as a Synthetic Intermediate

The unique chemical properties of this compound make it a valuable intermediate in organic synthesis. The guanidine (B92328) moiety can act as a nucleophile or a strong base, and its derivatives are used to construct more complex molecular architectures, particularly heterocyclic compounds. nih.govlookchemmall.com

Research has demonstrated that guanidine and its derivatives are key starting materials for synthesizing various biologically active molecules. For example, guanidines can react with other compounds like 2-chlorobenzaldehyde (B119727) to produce triazine derivatives in one-pot syntheses. researchgate.net Furthermore, reagents such as 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) can be used to induce the cyclization of guanidines that have a hydroxyethyl (B10761427) substituent, leading to the formation of bicyclic systems like 1,4,6-triazabicyclooctenes and 1,4-disubstituted 2-iminoimidazolidines. acs.org Thioureas are also common starting materials for the synthesis of guanidines, a conversion that typically requires an activation step. researchgate.net This versatility establishes this compound and related compounds as important building blocks in the synthesis of novel chemical entities. solubilityofthings.com

Potential Applications in Materials Science

The guanidine functional group is being explored for its potential in creating advanced materials. Its ability to serve as a ligand for metal complexes and its inherent structural properties are of significant interest. ineosopen.org Guanidine-containing polymers and organosiloxanes have been synthesized and have shown potential as antibacterial agents and metal sorbents. ineosopen.org

The introduction of guanidinium (B1211019) groups onto the periphery of dendrimers, such as polyamidoamine (PAMAM) dendrimers, is a key area of research. ineosopen.org These functionalized dendrimers have applications in drug delivery and as antibacterial coatings, owing to their ability to form strong films and their low toxicity. ineosopen.org The specific properties of this compound, influenced by the chlorophenyl group, could be harnessed to create specialized polymers and coordination complexes with unique electronic or binding characteristics for use in materials science. solubilityofthings.com

Ongoing Research and Development of Novel Guanidine-Based Therapeutics

The guanidine scaffold is a cornerstone in modern drug discovery, present in numerous natural products and synthetic pharmaceuticals. nih.govtandfonline.com Ongoing research focuses on developing new guanidine-based therapeutics with a wide range of pharmacological activities. mdpi.com Recent advancements in synthetic methods, including metal-catalyzed reactions and green chemistry approaches, have facilitated the creation of diverse libraries of guanidine derivatives for screening. mdpi.com

These compounds are being investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.commdpi.comnih.gov For instance, N,N'-disubstituted guanidines have been developed as Rac1 inhibitors, showing potential in treating non-small cell lung cancer by inhibiting protein-protein interactions. nih.gov The unique ability of the guanidinium group to engage in strong hydrogen-bonding and electrostatic interactions with biological targets like enzymes and receptors makes it a highly promising scaffold for developing targeted and effective therapies. researchgate.netmdpi.com

Table 1: Examples of Guanidine-Based Therapeutics in Development

Therapeutic Area Target / Mechanism Example Class Reference(s)
Oncology Rac1-GEF Interaction Inhibition N,N'-disubstituted guanidines nih.gov
Oncology Allosteric BRAF Inhibition Diaryl guanidinium derivatives nih.gov
Infectious Disease Antibacterial (Gram-positive/negative) Guanidine-core small molecules mdpi.com
Infectious Disease Antimalarial Pyrrolidine (B122466) bis-cyclic guanidines ucf.edu
Inflammation MSK1 Inhibition Arylpyridin-2-yl guanidines nih.gov

Exploration of New Therapeutic Areas

The broad biological activity of guanidine derivatives continues to drive the exploration of new therapeutic applications. nih.govtandfonline.com Beyond established uses, researchers are investigating these compounds for their potential in treating a diverse range of conditions.

Emerging therapeutic areas include:

Neurodegenerative Diseases : Guanidine compounds are being screened for their potential to combat neurodegenerative conditions. nih.govtandfonline.com

Cardiovascular Diseases : Derivatives are being studied for their ability to modulate arteriolar smooth muscle and regulate blood pressure, with potential applications in treating hypertension and heart failure. ontosight.ai

Protozoal Infections : Guanidines have shown significant promise as antiparasitic agents, with studies highlighting their effectiveness against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net

Antiviral Applications : The potential of guanidine derivatives as anti-HIV agents is an active area of research. nih.govtandfonline.com

Metabolic Disorders : The well-known antidiabetic drug metformin (B114582) is a biguanide (B1667054), and research continues into new guanidine-based agents for diabetes. tandfonline.commdpi.com

The structural versatility of the guanidine core allows for extensive modification, enabling the fine-tuning of pharmacological properties to target these and other diseases. tandfonline.com However, while the potential is significant, further studies are required to validate their efficacy in many of these suggested areas. nih.govtandfonline.com

Design of New Generation NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory, is a key target for drug development. nih.govnih.gov Overactivation of the NMDA receptor is implicated in various neurological disorders, making its inhibition a valuable therapeutic strategy. grafiati.com Many amidine and guanidine compounds are known to inhibit NMDA receptors. mdpi.com

Researchers are designing a new generation of NMDA receptor modulators based on the guanidine scaffold. These compounds often act as channel blockers, with their potency and voltage dependency being finely tunable through subtle structural modifications. nih.gov For example, studies on arylidenamino-guanidino compounds have identified potent NMDA receptor inhibitory modulators. grafiati.com The design of these new molecules often involves computational modeling to understand the interactions with the receptor's binding sites, which can include a high-affinity agmatine (B1664431) binding site and the ion channel itself. grafiati.commdpi.com This structure-based design approach is leading to the development of novel antagonists with properties comparable to clinically approved drugs like memantine (B1676192). nih.gov

Targeted Drug Delivery Systems for Guanidine Derivatives

The cationic nature and hydrogen-bonding capability of the guanidinium group make it an excellent tool for developing systems that deliver drugs and other cargo across cell membranes. ineosopen.orgnih.gov This has led to significant research into guanidine-functionalized drug delivery systems.

Key strategies include:

Cell-Penetrating Peptides and Mimetics : Arginine-rich peptides are well-known for their ability to enter cells. The guanidinium side chain of arginine is critical for this function. Synthetic transporters that mimic this, such as guanidinylated neomycin, have been developed. These compounds can carry large bioactive molecules (over 300 kDa) into cells by interacting with cell surface heparan sulfate (B86663) proteoglycans. nih.gov

Dendrimers : Dendrimers, such as polyimine or PAMAM, can be functionalized with guanidine groups on their periphery. These "guanidinodendrimers" are effective cell-penetrating carriers for delivering drugs and labels into the cell cytosol or nucleus. ineosopen.org

Liposomes : Adamantyl derivatives of guanidines can be incorporated into liposomes. Their affinity for the lipid bilayer makes them useful for targeted drug delivery and the surface recognition of target structures. pensoft.net

Peptide-Drug Conjugates : The guanidine group can enhance the stability of peptide-based drug carriers. For example, in cyclic RGD peptides, a salt bridge can form between the guanidine group of arginine and the carboxyl group of aspartic acid, improving the stability of the drug delivery vehicle. mdpi.com

These systems leverage the unique properties of the guanidine moiety to overcome the cellular membrane barrier, a major challenge in drug delivery. nih.gov

Role in Natural Product Inspired Drug Discovery

Natural products have historically been a rich source of inspiration for drug discovery. frontiersin.org The guanidine moiety is a recurring motif in a vast number of bioactive compounds isolated from natural sources, particularly marine organisms like sponges. researchgate.netnih.gov These naturally occurring guanidine alkaloids exhibit a wide array of biological activities, including cytotoxic, antimicrobial, antimalarial, and anti-HIV properties. researchgate.netnih.gov

The prevalence and potent bioactivity of these compounds have made the guanidine scaffold a "privileged structure" in medicinal chemistry. researchgate.net Drug discovery programs often use these natural products as starting points or templates for designing new synthetic drugs. frontiersin.org For example, screening of natural product-inspired combinatorial libraries led to the identification of a pyrrolidine bis-cyclic guanidine library with potent antiplasmodial activity. ucf.edu Similarly, leonurine, an alkaloid containing a guanidine group, is being studied and modified to develop novel cardioprotective agents. frontiersin.org The discovery of these diverse natural guanidine compounds continues to fuel interest in synthesizing new derivatives, like this compound, for therapeutic development. researchgate.net

Biotechnological Applications

The unique structural characteristics of this compound, particularly the presence of the guanidine moiety and the chlorophenyl group, have prompted investigations into its potential utility in various biotechnological applications. Research in this area explores the compound's interactions with biological systems, including its potential as an antimicrobial agent and its applications in agriculture.

The guanidine group, known for its basicity and ability to form hydrogen bonds, can interact with various biological targets such as enzymes and receptors. psu.edu This has led to the exploration of guanidine derivatives in medicinal chemistry and pharmacology. psu.eduontosight.ai The specific substitution pattern of the phenyl ring in this compound further influences its biological activity.

One of the key areas of investigation for guanidine derivatives is their antimicrobial properties. While specific data on this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, a series of N-(3-chloro-4-substitutedphenyl) guanidines have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The results, as detailed in the table below, demonstrate that these compounds exhibit significant inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. These findings suggest that this compound could also possess antimicrobial efficacy, warranting further investigation.

CompoundSubstituent (R)S. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)
4a -H416
4b -F28
4c -Cl28
4d -Br28
4e -CH3416
4f -OCH3832
4g -CF328
4h -NO2416

Table 1: In vitro antibacterial activity of N-(3-chloro-4-substitutedphenyl) guanidines. Data sourced from a study on the synthesis and antibacterial evaluation of these compounds.

Beyond antimicrobial applications, the agricultural sector presents another promising avenue for the biotechnological use of chlorophenyl guanidine derivatives. A related compound, N-(4-Chlorophenyl)-N′-cyanoguanidine, has been identified as a pesticide with insecticidal and acaricidal properties. Its mechanism of action involves the disruption of cellular respiration in target pests. This highlights the potential for this compound and its derivatives to be developed into novel crop protection agents. echemi.com The development of such compounds could contribute to more sustainable agricultural practices. echemi.com

Furthermore, the core structure of this compound serves as a valuable scaffold in the synthesis of more complex molecules with specific biological activities. For example, derivatives of this compound have been synthesized and investigated for their potential antidiabetic properties. psu.edu This demonstrates the compound's utility as a building block in the development of new therapeutic agents, a key aspect of biotechnology and medicinal chemistry. The ability to interact with biological molecules makes it a candidate for use as a biochemical probe to study various cellular processes, although specific research in this area is still emerging. smolecule.com

Q & A

Q. How can researchers optimize the synthesis of N-(2-Chloro-phenyl)-guanidine to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions, such as solvent selection (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios of precursors (e.g., 2-chloroaniline and cyanamide derivatives). Catalysts like phosphoryl chloride (POCl₃) or thiourea derivatives can enhance guanidine formation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Reaction progress should be monitored using TLC or HPLC .
ParameterOptimization StrategyReference Yield Improvement
SolventSwitch to DMF from THF+15%
Catalyst0.5 equiv. POCl₃+22%
PurificationRecrystallization (ethanol/water)Purity >98%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.6 ppm for chloro-substituted phenyl) and guanidine NH signals (δ 6.8–7.1 ppm, broad) .
  • FT-IR : Confirm N–H stretches (~3300 cm⁻¹) and C=N/C–Cl bonds (~1600 cm⁻¹, ~750 cm⁻¹) .
  • Crystallography :
    Use SHELXL for structure refinement. Collect single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. Hydrogen bonding networks (N–H⋯N/Cl) can validate molecular packing .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 96-well plates .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase (AChE) or kinases, using substrate analogs (e.g., acetylthiocholine for AChE) .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data when resolving the structure of this compound?

  • Methodological Answer : Discrepancies may arise from twinning, disordered solvent molecules, or hydrogen bonding ambiguities. Strategies include:
  • Data Collection : Use high-resolution synchrotron data (λ = 0.5–1.0 Å) to improve signal-to-noise ratios .
  • Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Use SQUEEZE (Platon) to model disordered solvent .
  • Cross-Validation : Compare DFT-calculated bond lengths/angles (e.g., Gaussian09) with experimental data to identify outliers .

Q. What strategies are recommended for identifying and quantifying metabolites of this compound in in vivo studies?

  • Methodological Answer :
  • Metabolite Screening : Administer radiolabeled (¹⁴C) compound to rodents; collect plasma/urine samples at timed intervals. Use LC-MS/MS (Q-TOF) for untargeted metabolomics .
  • Quantification : Develop a validated UPLC-MS method with stable isotope internal standards (e.g., ¹³C-labeled analogs). Calibration curves (1–1000 ng/mL) ensure precision (RSD <15%) .

Q. How can computational modeling complement experimental approaches to elucidate the mechanism of action of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., β-secretase). Validate with site-directed mutagenesis .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (100 ns trajectories, GROMACS) to assess stability of key hydrogen bonds (e.g., N–H⋯Asp32 in β-secretase) .
  • QSAR : Build regression models (pIC₅₀ vs. descriptors like logP, polar surface area) to guide structural modifications .

Data Contradiction Analysis

Q. How can conflicting results in biological activity studies (e.g., cytotoxicity vs. antimicrobial effects) be systematically resolved?

  • Methodological Answer :
  • Experimental Replication : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, bacterial inoculum size) .
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across assays to identify off-target effects. For example, cytotoxicity at >50 μM may mask antimicrobial activity at <10 μM .
  • Pathway Mapping : Use RNA-seq or proteomics to identify differentially expressed genes/proteins in treated vs. control samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.